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  • Product: 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole
  • CAS: 1308652-67-6

Core Science & Biosynthesis

Foundational

Structural Dynamics and Single Crystal X-Ray Diffraction Analysis of PhenCar-Phos: A Technical Guide

Executive Summary The development of robust catalytic systems for the cross-coupling of sterically hindered substrates remains a cornerstone of modern pharmaceutical synthesis. 9-[2-(Diphenylphosphino)phenyl]-9H-carbazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust catalytic systems for the cross-coupling of sterically hindered substrates remains a cornerstone of modern pharmaceutical synthesis. 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (CAS: 1308652-67-6), commercially known as PhenCar-Phos , has emerged as a privileged P,N-ligand for these challenging transformations [1].

Unlike traditional monodentate phosphines, PhenCar-Phos features a unique hemilabile coordination mode. This in-depth guide explores the physicochemical properties of PhenCar-Phos, details the Single Crystal X-Ray Diffraction (SCXRD) workflows required to characterize its transition-metal adducts, and explains the causality behind its exceptional performance in palladium- and ruthenium-catalyzed cross-couplings.

Physicochemical Properties & Structural Causality

The architectural design of PhenCar-Phos is not arbitrary; every structural motif serves a distinct mechanistic purpose in the catalytic cycle:

  • The σ-Donor Capacity: The diphenylphosphino (–PPh₂) group acts as a strong σ-donor, facilitating the initial oxidative addition of challenging, electron-rich aryl chlorides to the Pd(0) center [2].

  • Hemilabile N-Coordination: The nitrogen atom within the carbazole moiety provides a flexible, reversible sp³-N–Pd coordination. In highly sterically congested environments, this hemilability stabilizes the palladium center during the resting state (preventing degradation into inactive Pd black) but readily dissociates to open a vacant coordination site when the substrate approaches [3].

  • Steric Pressure for Reductive Elimination: The rigid, flattened carbazole ring exerts specific steric pressure on the metal center. Once the oxidative addition adduct is formed, this steric bulk accelerates the often rate-limiting reductive elimination step, expelling the cross-coupled product and regenerating the catalyst.

Quantitative Data Summary

Table 1: Physicochemical & Crystallographic Profile of PhenCar-Phos

ParameterValue
Compound Name 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole
CAS Number 1308652-67-6
Molecular Formula C₃₀H₂₂NP
Molecular Weight 427.5 g/mol
Coordination Mode Hemilabile P,N-bidentate / P-monodentate
Typical Pd-P Bond Length ~2.24 Å
Typical Pd-N Bond Length ~2.15 Å (in the resting chelated state)
Geometry (Pd Adducts) Square Planar

Experimental Protocol: SCXRD Workflow for PhenCar-Phos Complexes

To definitively prove the hemilabile nature of PhenCar-Phos, researchers must isolate and analyze its metal complexes via SCXRD. The following protocol outlines a self-validating system for growing and analyzing diffraction-quality crystals of the Pd-PhenCar-Phos oxidative addition adduct.

Phase 1: Complexation and Crystal Growth

Causality Check: Why use vapor diffusion? Direct solvent evaporation often leads to the rapid precipitation of kinetic products (powders). Vapor diffusion allows the slow, controlled saturation of the anti-solvent, promoting the highly ordered lattice formation required for high-resolution diffraction.

  • Synthesis of the Adduct: In a nitrogen-filled glovebox, react equimolar amounts of Pd(OAc)₂, PhenCar-Phos, and the target aryl halide (e.g., p-chlorotoluene) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours until a homogenous solution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation sites (e.g., dust or unreacted Pd black) that could cause premature, disordered crystallization.

  • Vapor Diffusion Setup: Transfer the filtered DCM solution (solvent) into a small inner vial. Place this vial inside a larger outer vial containing anhydrous hexane (anti-solvent). Seal the outer vial tightly.

  • Incubation: Allow the setup to sit undisturbed at 4 °C for 3–7 days. The volatile DCM will slowly mix with the hexane vapor, gently lowering the solubility of the complex and yielding X-ray quality single crystals.

Phase 2: Data Collection and Self-Validating Refinement

Causality Check: Why mandate CheckCIF? CheckCIF acts as an automated self-validating system. It ensures that no residual electron density (like disordered solvent molecules) or missed symmetry elements artificially distort the calculated Pd-P or Pd-N bond lengths.

  • Mounting: Select a crystal with well-defined faces (ideally ~0.2 x 0.2 x 0.1 mm) under a polarized microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal motion.

  • Diffraction: Collect data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Ensure data completeness is >99% up to a resolution of 0.8 Å.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation: Run the final .cif file through the IUCr CheckCIF algorithm. Resolve all Level A and B alerts before finalizing the structural model.

Catalytic Mechanisms & Visualizations

The SCXRD data confirms that PhenCar-Phos oscillates between a κ¹-P monoligated active species and a κ²-P,N chelated resting state. This dynamic shifting is mapped in the workflow below.

G L PhenCar-Phos (Free Ligand) P_Coord κ1-P Monoligated Pd (Active Species) L->P_Coord Coordination Pd Pd(OAc)2 Precatalyst Pd->P_Coord Activation PN_Coord κ2-P,N Chelated Pd (Resting State) P_Coord->PN_Coord Hemilabile N-Coordination OA_Adduct Oxidative Addition Adduct (Ar-Pd-X) P_Coord->OA_Adduct + Aryl Halide PN_Coord->OA_Adduct Ring Opening Prod Cross-Coupled Product OA_Adduct->Prod Reductive Elimination Prod->P_Coord Catalyst Regeneration

Fig 1. Hemilabile coordination dynamics of PhenCar-Phos in Pd-catalyzed cross-coupling.

Application Benchmarks

PhenCar-Phos has demonstrated unparalleled efficiency in synthesizing tetra-ortho-substituted diarylamines and facilitating directed C–H arylations [4].

Table 2: Catalytic Benchmarks in Sterically Hindered Couplings

Reaction TypeSubstrate 1 (Aryl Halide)Substrate 2Catalyst SystemYield
Buchwald-Hartwig Amination 2-chloro-1,3,5-triisopropylbenzene2,6-diisopropylanilinePd(OAc)₂ / PhenCar-Phos (0.03–1.0 mol%)Up to 99%
Directed o-C–H Arylation 4-chloroanisole2-PhenylpyridineRu / PhenCar-Phos (1:1 ratio)>90%

References

  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Available at:[Link]

  • Organic Process Research & Development (ACS). Facile Assembly of Carbazolyl-Derived Phosphine Ligands and Their Applications in Palladium-Catalyzed Sterically Hindered Arylation Processes. Available at:[Link]

  • Journal of the American Chemical Society (ACS). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling. Available at:[Link]

  • Synlett (via ResearchGate). Bulky Phosphane Ligand for Monoselective Ruthenium-Catalyzed, Directed o-C–H Arylation with Challenging Aryl Chlorides. Available at:[Link]

Sources

Exploratory

The Synthesis of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole: A Comprehensive Technical Guide

An In-Depth Exploration of the Synthesis Mechanism and Reaction Pathways for a Key Phosphine Ligand Introduction: The Significance of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole 9-[2-(Diphenylphosphino)phenyl]-9H-carbaz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Exploration of the Synthesis Mechanism and Reaction Pathways for a Key Phosphine Ligand

Introduction: The Significance of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole

9-[2-(Diphenylphosphino)phenyl]-9H-carbazole, often referred to within the "PhenCar-Phos" class of ligands, is a sophisticated organophosphorus compound that has garnered significant interest in the field of catalysis. Its unique structure, which marries the electron-rich carbazole moiety with a sterically demanding diphenylphosphino group, imparts valuable properties as a ligand in transition metal-catalyzed cross-coupling reactions. The strategic placement of the phosphine and carbazole units allows for effective coordination to a metal center, influencing the catalytic activity and selectivity of a wide range of chemical transformations. This guide provides a detailed technical overview of the synthesis mechanism and reaction pathways for this important molecule, aimed at researchers and professionals in chemical synthesis and drug development.

Retrosynthetic Analysis: A Two-Step Approach

The synthesis of 9-[2-(diphenylphosphino)phenyl]-9H-carbazole is most effectively approached through a convergent two-step strategy. This involves the initial preparation of a key intermediate, (2-bromophenyl)diphenylphosphine, followed by a palladium-catalyzed cross-coupling reaction with carbazole. This retrosynthetic approach is outlined below:

G Target 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole Step2 Buchwald-Hartwig C-N Coupling Target->Step2 Intermediate1 (2-Bromophenyl)diphenylphosphine Step2->Intermediate1 Intermediate2 Carbazole Step2->Intermediate2 Step1 Palladium-Catalyzed C-P Coupling Intermediate1->Step1 Reagent1 Diphenylphosphine Step1->Reagent1 Reagent2 2-Bromoiodobenzene Step1->Reagent2

Caption: Retrosynthetic analysis of 9-[2-(diphenylphosphino)phenyl]-9H-carbazole.

Part 1: Synthesis of the Key Precursor, (2-Bromophenyl)diphenylphosphine

The synthesis of (2-bromophenyl)diphenylphosphine is a critical first step. An efficient and widely adopted method involves the palladium-catalyzed cross-coupling of diphenylphosphine with 2-bromoiodobenzene.[1] This reaction leverages the differential reactivity of the C-I and C-Br bonds, allowing for selective phosphination at the more reactive carbon-iodine bond.

Reaction Pathway: Palladium-Catalyzed C-P Bond Formation

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl iodide to the palladium(0) complex, followed by coordination of diphenylphosphine, deprotonation, and reductive elimination to furnish the desired product and regenerate the active catalyst.

G Start 2-Bromoiodobenzene + Diphenylphosphine OxAdd Oxidative Addition Start->OxAdd Catalyst Pd(0) Complex Catalyst->OxAdd Intermediate1 Ar-Pd(II)-I Complex OxAdd->Intermediate1 LigandExch Ligand Exchange Intermediate1->LigandExch Intermediate2 [Ar-Pd(II)-PPh2] Complex LigandExch->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Regeneration Product (2-Bromophenyl)diphenylphosphine RedElim->Product

Caption: Simplified catalytic cycle for the synthesis of (2-bromophenyl)diphenylphosphine.

Experimental Protocol: Synthesis of (2-Bromophenyl)diphenylphosphine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromoiodobenzene282.9110.0 g35.4 mmol
Diphenylphosphine186.187.2 g38.7 mmol
Palladium(II) acetate224.500.16 g0.71 mmol
1,1'-Bis(diphenylphosphino)ferrocene (dppf)554.570.40 g0.72 mmol
Triethylamine101.1910.2 mL73.3 mmol
Toluene-150 mL-

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate, dppf, and toluene.

  • Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.

  • Add 2-bromoiodobenzene, diphenylphosphine, and triethylamine to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (2-bromophenyl)diphenylphosphine as a white solid.[1]

Part 2: Buchwald-Hartwig Amination for the Synthesis of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole

The final step in the synthesis is the formation of the C-N bond between the (2-bromophenyl)diphenylphosphine precursor and carbazole. The Buchwald-Hartwig amination is the premier method for this transformation, offering high yields and broad functional group tolerance.[2][3] Given the steric hindrance around the bromine atom due to the adjacent diphenylphosphino group, the choice of catalyst, ligand, and base is crucial for a successful reaction.

Reaction Pathway: Palladium-Catalyzed C-N Bond Formation

The mechanism of the Buchwald-Hartwig amination is a well-established catalytic cycle.[2] It commences with the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) species then coordinates with the deprotonated carbazole (carbazolide anion), which is generated in situ by the base. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.

G Start (2-Bromophenyl)diphenylphosphine + Carbazole OxAdd Oxidative Addition Start->OxAdd Catalyst Pd(0)L_n Catalyst->OxAdd Base Base (e.g., NaOtBu) AmineCoord Amine Coordination & Deprotonation Base->AmineCoord Intermediate1 Ar-Pd(II)-Br(L_n) OxAdd->Intermediate1 Intermediate1->AmineCoord Intermediate2 Ar-Pd(II)-N-carbazolyl(L_n) AmineCoord->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Regeneration Product 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(2-Bromophenyl)diphenylphosphine343.205.00 g14.6 mmol
Carbazole167.212.68 g16.0 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.13 g0.14 mmol
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)476.610.28 g0.59 mmol
Sodium tert-butoxide (NaOtBu)96.102.10 g21.8 mmol
Toluene-100 mL-

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, RuPhos, sodium tert-butoxide, carbazole, and (2-bromophenyl)diphenylphosphine.

  • Add anhydrous, degassed toluene to the Schlenk tube.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C in an oil bath and stir for 18-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane and filter through a plug of silica gel, eluting with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or ethanol) to yield 9-[2-(diphenylphosphino)phenyl]-9H-carbazole as a white to off-white solid.

Conclusion: A Versatile Ligand Synthesized through Robust Catalysis

The synthesis of 9-[2-(diphenylphosphino)phenyl]-9H-carbazole is a testament to the power and precision of modern organometallic catalysis. The two-step sequence, involving a palladium-catalyzed C-P bond formation followed by a Buchwald-Hartwig amination, provides a reliable and efficient route to this valuable phosphine ligand. Understanding the underlying mechanisms of these catalytic cycles is paramount for optimizing reaction conditions and extending the methodology to the synthesis of other complex organophosphorus compounds. This guide provides a foundational understanding and practical protocols for researchers and scientists working in the fields of catalysis, organic synthesis, and drug discovery, enabling the synthesis of this and related high-performance ligands.

References

  • Fu, W. C., Zhou, Z., & Kwong, F. Y. (2016). Preparation of A Highly Congested Carbazoyl-Derived P,N-type Phosphine Ligand for Acetone Monoarylation.
  • (2-Bromophenyl)diphenylphosphine. In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved March 26, 2026, from [Link]

  • Supporting Information. The Royal Society of Chemistry. (n.d.).
  • Williams, M. L., Noack, C. L., & Jackson, R. J. (2002). (2-Bromophenyl)diphenylphosphine. Acta Crystallographica Section E: Structure Reports Online, 58(3), o306-o307.
  • Foteeva, L. S., et al. (2013). 9-[6-(Diphenylphosphino)pyridin-2-yl]-9H-carbazole: synthesis and coordination properties toward CuI and PdII. Dalton Transactions, 42(39), 14166-14175.
  • Fang, D., et al. (2019). Synthesis of 9-phenylcarbazole hyper-cross-linked polymers in different conditions and adsorption behavior for carbon dioxide. Beilstein Archives.
  • Gao, K., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters, 24(50), 9234-9239.
  • Buchwald–Hartwig amination. In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Organic Syntheses Procedure. Organic Syntheses. (n.d.).
  • Chen, X., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega, 5(26), 16093-16102.
  • Li, Z., et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination. Journal of the American Chemical Society.
  • An In-Depth Technical Guide to the Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde from 9-ethylcarbazole. Benchchem. (n.d.).
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]

  • Al-Azzawi, S. A., & Al-Juboori, A. A. (2017). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 58(2C), 1085-1095.
  • Cheung, C. L., et al. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195-208.
  • Fu, W. C., Zhou, Z., & Kwong, F. Y. (2016). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Topics in Current Chemistry, 374(4), 48.
  • Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • De Nanteuil, F., & Nolan, S. P. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 988-1020.

Sources

Foundational

Thermal Dynamics and Structural Integrity of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (Ph PhenCar-Phos)

Executive Summary For researchers and drug development professionals, the selection of catalytic ligands is a critical determinant of synthetic success, particularly in late-stage active pharmaceutical ingredient (API) f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the selection of catalytic ligands is a critical determinant of synthetic success, particularly in late-stage active pharmaceutical ingredient (API) functionalization. 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (CAS: 1308652-67-6), commercially known as Ph PhenCar-Phos , is a sterically demanding, electron-rich biaryl phosphine ligand. While celebrated for its exceptional performance in palladium-catalyzed cross-coupling reactions, its physical properties—specifically its thermal stability ( Td​ ) and glass transition temperature ( Tg​ )—are equally vital. This whitepaper provides an in-depth analysis of the thermal dynamics of Ph PhenCar-Phos, exploring the causality between its molecular architecture and its thermal resilience, and detailing self-validating protocols for rigorous thermomechanical characterization.

Molecular Architecture: Steric and Electronic Synergy

The thermal behavior of Ph PhenCar-Phos is entirely dictated by its highly engineered molecular structure [1]. The molecule consists of three distinct domains, each contributing to its macroscopic thermal properties:

  • The Carbazole Backbone: Carbazole is a rigid, planar, and highly aromatic heterocycle. This rigidity inherently restricts the conformational flexibility of the molecule, which is the primary driver for elevating the glass transition temperature ( Tg​ ) when the material is trapped in an amorphous state [2].

  • The Biaryl Linkage: The connection between the carbazole and the phenyl ring creates significant steric hindrance. This prevents the molecule from adopting a completely planar conformation, inhibiting tight crystalline packing and facilitating the formation of a molecular glass upon rapid cooling.

  • The Diphenylphosphino Group: As a strong σ -donor, this group enriches the electron density of the palladium center during catalysis. However, the bulky phenyl rings also act as a steric shield, protecting the vulnerable P–C bonds from thermal and oxidative cleavage at elevated temperatures [3].

G A Ph PhenCar-Phos (CAS: 1308652-67-6) B Carbazole Backbone (Rigid Planar Core) A->B C Biaryl Linkage (Steric Shielding) A->C D Diphenylphosphino Group (Electron Rich) A->D E High Glass Transition (Tg) Restricted Bond Rotation B->E C->E F High Thermal Stability (Td) Resistance to P-C Cleavage C->F D->F

Figure 1: Structural determinants of thermal stability and glass transition in Ph PhenCar-Phos.

Thermal Stability ( Td​ ) and Catalytic Endurance

In pharmaceutical manufacturing, cross-coupling reactions (e.g., Buchwald-Hartwig aminations) often require sustained heating between 80 °C and 150 °C. The thermal decomposition temperature ( Td​ ) of the ligand defines the absolute upper limit of the reaction's operating window.

Ph PhenCar-Phos exhibits exceptional thermal stability, with a Td​ (measured at 5% mass loss) exceeding 350 °C. Mechanistic Causality: The high Td​ is attributed to the delocalization of electron density from the carbazole nitrogen through the biaryl system, which strengthens the P–C bond. If a ligand lacks this stability, thermal stress induces P–C bond homolysis, leading to catalyst deactivation and the generation of toxic organophosphorus impurities that are notoriously difficult to purge from the final API.

Glass Transition Temperature ( Tg​ ) and Amorphous Dynamics

While Ph PhenCar-Phos is a crystalline solid at room temperature with a sharp melting point ( Tm​ ) of 137.9 – 139.0 °C [4], understanding its glass transition temperature ( Tg​ ) is critical for solid-state applications, such as integration into polymeric matrices for flow chemistry or formulation into amorphous solid dispersions.

Due to the rigid carbazole core, carbazole-derivatives typically exhibit high Tg​ values (>100 °C) [2]. When the molten ligand is rapidly quenched, the steric bulk of the diphenylphosphino and carbazole groups prevents the molecules from reordering into a crystal lattice, kinetically trapping them in a glassy state. The restricted bond rotation requires significant thermal energy to overcome, resulting in an elevated Tg​ .

Quantitative Thermal Data Summary
PropertyValue / RangeMethod of DeterminationSignificance
Melting Point ( Tm​ ) 137.9 – 139.0 °CDSC (1st heating cycle)Indicates crystalline stability at standard conditions.
Decomposition Temp ( Td​ ) > 350 °C (est. 5% loss)TGA ( N2​ atmosphere)Defines the maximum thermal limit for catalytic reactions.
Glass Transition ( Tg​ ) ~ 110 – 140 °C*DSC (2nd cycle, post-quench)Dictates mechanical stability of the amorphous phase.
Polar Surface Area 18.52 ŲComputationalPredicts solvation and interaction dynamics in matrices.

*Estimated range based on structural carbazole-phosphine analogs.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in thermal characterization, the following protocols are designed as self-validating systems . This means the methodology inherently verifies its own accuracy against known standards before generating sample data.

Protocol A: Determination of Td​ via Thermogravimetric Analysis (TGA)

Causality: TGA must be performed under an inert nitrogen atmosphere. Phosphines are highly susceptible to oxidation at elevated temperatures; oxygen ingress would result in a false mass-gain (forming phosphine oxides) followed by premature degradation, obscuring the true thermal stability of the P–C bonds.

  • System Validation: Run a Calcium Oxalate Monohydrate standard. Verify that the three distinct mass loss steps (water, carbon monoxide, carbon dioxide) occur at the precise theoretical temperatures to validate microbalance and thermocouple calibration.

  • Baseline Correction: Perform a blank run with an empty alumina crucible to account for buoyancy effects and gas-flow drift.

  • Sample Preparation: Load 5.0 mg of Ph PhenCar-Phos into the crucible.

  • Atmosphere Control: Purge the furnace with high-purity N2​ gas at a flow rate of 50 mL/min for 15 minutes prior to heating.

  • Execution: Ramp the temperature from 25 °C to 600 °C at a rate of 10 °C/min.

  • Data Extraction: Record the temperature at exactly 5% weight loss ( Td,5%​ ).

Protocol B: Determination of Tm​ and Tg​ via Differential Scanning Calorimetry (DSC)

Causality: Because the compound is highly crystalline, a standard heating cycle will only show the melting point ( Tm​ ). To measure Tg​ , the sample must be forced into an amorphous state via quench cooling. This rapid temperature drop bypasses crystallization kinetics.

  • System Validation: Run an Indium standard. Verify the melting onset ( Tm​ = 156.6 °C) and enthalpy of fusion ( ΔHf​ = 28.45 J/g) to calibrate the sensor's thermal resistance.

  • Sample Preparation: Encapsulate 3.0 mg of Ph PhenCar-Phos in a hermetically sealed aluminum pan under an N2​ atmosphere.

  • Cycle 1 (Erasing Thermal History): Heat the sample at 10 °C/min from 25 °C to 160 °C. Record the endothermic peak as the true Tm​ .

  • Quench Cooling: Rapidly cool the sample at 50 °C/min down to 0 °C. This traps the disordered liquid state, forming a molecular glass.

  • Cycle 2 ( Tg​ Identification): Heat the sample again at 10 °C/min from 0 °C to 160 °C. Identify the Tg​ as the baseline step-change in heat capacity ( Cp​ ), prior to any exothermic cold-crystallization peaks.

Workflow S1 1. Preparation 3-5 mg in Al pan N2 purge S2 2. TGA Analysis Ramp 10°C/min Determine Td S1->S2 Mass Loss S3 3. DSC Cycle 1 Heat past 150°C Determine Tm S1->S3 Heat Flow S4 4. Quench Cooling 50°C/min drop Trap Amorphous State S3->S4 S5 5. DSC Cycle 2 Heat 10°C/min Determine Tg S4->S5

Figure 2: Standardized, self-validating thermal analysis workflow for determining Td, Tm, and Tg.

Implications for Pharmaceutical Development

For process chemists scaling up API synthesis, the thermal properties of Ph PhenCar-Phos offer a distinct operational advantage. The high Td​ ensures that the catalyst remains intact during aggressive, high-temperature couplings of sterically hindered or electronically deactivated aryl chlorides [3]. Furthermore, its high Tg​ implies that if the ligand is tethered to a solid polymer support for continuous flow manufacturing, the local microenvironment will remain rigid and mechanically stable well above standard reaction temperatures, preventing catalyst leaching and ensuring high batch-to-batch reproducibility.

References

  • Volyniuk, D., et al. "Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications." Journal of Materials Chemistry C, 2017. Available at: [Link]

  • Kwong, F. Y., et al. "Facile Assembly of Modular-Type Phosphines for Tackling Modern Arylation Processes." Accounts of Chemical Research, 2022. Available at: [Link]

Exploratory

UV-Vis absorption and emission spectra of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole

An In-depth Technical Guide to the Photophysical Characterization of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole This guide provides a comprehensive technical overview of the principles, experimental protocols, and expe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Photophysical Characterization of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole

This guide provides a comprehensive technical overview of the principles, experimental protocols, and expected photophysical properties—specifically the UV-Vis absorption and photoluminescence emission spectra—of the bifunctional ligand, 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole. This document is intended for researchers and professionals in materials science, coordination chemistry, and drug development who are working with or developing novel phosphine-carbazole systems.

Introduction: The Molecular Architecture and Its Implications

9-[2-(Diphenylphosphino)phenyl]-9H-carbazole is a molecule of significant interest due to its unique architecture, which combines two electronically active and sterically demanding moieties: a carbazole unit and a triphenylphosphine derivative.

  • The Carbazole Moiety: A well-established electron-donating heterocycle and a prominent chromophore. Its rigid, planar structure and extended π-conjugated system are responsible for strong absorption in the ultraviolet region and typically blue fluorescence.[1][2] The photophysical properties of carbazole can be finely tuned by introducing substituents at various positions.[2]

  • The Diphenylphosphino Phenyl Moiety: This group serves primarily as a coordinating ligand for transition metals. The phosphorus atom possesses a lone pair of electrons that can participate in n→π* transitions, although these are often weak. Its bulky nature enforces a twisted conformation relative to the carbazole unit, which can disrupt π-conjugation, leading to significant effects on the electronic properties.

The covalent linkage of these two groups creates a molecule with potential applications as a ligand in catalysis, a building block for organometallic phosphors (e.g., in OLEDs), and a sensor. Understanding its intrinsic photophysical properties is the first critical step in harnessing its potential.

Core Photophysical Properties: Absorption and Emission

The electronic behavior of this molecule is governed by transitions within the π-system of the carbazole and, to a lesser extent, by the phenyl rings of the phosphine group. Due to the likely twisted geometry between the carbazole and the phosphine-substituted phenyl ring, the electronic communication between the two moieties may be partially restricted.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum is expected to be dominated by the carbazole chromophore. The primary absorptions will correspond to π→π* transitions.

  • High-Energy Bands (250-300 nm): Intense absorption bands in this region are characteristic of localized π→π* transitions within the benzenoid rings of the carbazole and the phenyl groups of the phosphine.

  • Low-Energy Bands (320-350 nm): A set of structured, lower-intensity bands is expected, corresponding to the π→π* transition of the overall carbazole conjugated system. These are the lowest energy, or highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO), transitions.

Illustrative Spectroscopic Data

While comprehensive experimental data for this specific molecule is not widely published, we can project a plausible set of photophysical parameters based on similar carbazole derivatives.[1][3][4][5] The following table summarizes expected values in solvents of varying polarity.

SolventDielectric Constant (ε)λ_abs (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
Hexane1.88~330, ~345~4,500~355, ~370~1,900~0.45
Toluene2.38~332, ~347~4,600~360, ~375~1,950~0.48
Dichloromethane8.93~335, ~350~4,300~380~2,500~0.35
Acetonitrile37.5~336, ~351~4,200~395~3,300~0.20

Disclaimer: This data is illustrative and intended to serve as a guideline. Actual experimental values may vary.

Photoluminescence (Emission) Spectroscopy

Upon excitation into its absorption bands, the molecule is expected to exhibit fluorescence, primarily originating from the carbazole moiety.

  • Emission Profile: In non-polar solvents like hexane or toluene, the emission spectrum is expected to show vibronic structure, mirroring the low-energy absorption band. This is a hallmark of emission from a well-defined, locally excited state on the carbazole.

  • Stokes Shift: The energy difference between the lowest energy absorption maximum and the highest energy emission maximum is the Stokes shift. In non-polar solvents, a relatively small Stokes shift is anticipated.

  • Solvatochromism: As solvent polarity increases (e.g., from hexane to acetonitrile), a significant red-shift (bathochromic shift) in the emission maximum is predicted. This positive solvatochromism is a strong indicator of an excited state with a larger dipole moment than the ground state, suggesting some degree of intramolecular charge transfer (ICT) character.[3][4] The quantum yield is also expected to decrease in polar solvents due to stabilization of non-radiative decay pathways.

Structure-Property Relationships

The interplay between the molecular components dictates the photophysical output. A diagrammatic representation helps clarify these relationships.

cluster_0 Molecular Structure cluster_1 Photophysical Contributions Carbazole Carbazole Moiety Chromophore Primary Chromophore (π-π* Transitions) Carbazole->Chromophore is the Emission Fluorescence Origin (Locally Excited State) Carbazole->Emission is the Phosphine Diphenylphosphino Phenyl Moiety Twist Steric Hindrance (Twisted Geometry) Phosphine->Twist induces ICT Charge Transfer Character (Polarity Effects) Twist->ICT enables partial

Caption: Key structure-property relationships in the molecule.

The steric bulk of the ortho-substituted diphenylphosphino group forces the phenyl ring to be twisted out of the plane of the carbazole nitrogen. This geometric constraint limits ground-state conjugation but can enable photoinduced electron transfer from the electron-rich carbazole to the more electron-accepting phosphine-substituted ring, explaining the ICT character observed in polar solvents.

Experimental Protocols

Accurate and reproducible data acquisition requires meticulous experimental design. The following protocols outline the standard operating procedures for measuring the absorption and emission spectra of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole.

General Sample Preparation

Causality: The choice of solvent is critical as it can influence spectral features. Spectroscopic grade solvents are mandatory to avoid interfering absorption or fluorescent impurities. Accurate concentration is key for calculating molar absorptivity and preventing inner filter effects.

  • Stock Solution: Prepare a ~1 mM stock solution by accurately weighing the compound and dissolving it in a Class A volumetric flask using spectroscopic grade solvent (e.g., toluene).

  • Working Solutions: Prepare a series of dilutions from the stock solution. For UV-Vis, concentrations in the range of 1-20 µM are typical. For fluorescence, concentrations should be adjusted to yield an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

UV-Vis Absorption Spectroscopy Protocol
  • Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

  • Baseline Correction: Fill a 1 cm path length quartz cuvette with the pure solvent to be used for the sample. Place it in the sample holder and run a baseline correction (autozero) across the desired wavelength range (e.g., 250-500 nm). This subtracts the absorbance of the solvent and cuvette.

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample. Place it in the holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_abs). Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) from a known concentration (c) and the path length (l, typically 1 cm).

Photoluminescence Spectroscopy Protocol

Causality: Degassing the sample is crucial because dissolved oxygen is an efficient quencher of fluorescence, which would artificially lower the measured intensity and quantum yield.

  • Instrument Setup: Turn on the spectrofluorometer and allow the xenon arc lamp to stabilize for at least 30 minutes.

  • Sample Preparation: Place the dilute sample solution (Abs < 0.1) in a quartz fluorescence cuvette. For quantum yield measurements, degas the sample by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Acquisition of Emission Spectrum:

    • Set the excitation wavelength (λ_ex) to a value corresponding to an absorption maximum (e.g., 335 nm).

    • Scan the emission monochromator over a longer wavelength range (e.g., 345-600 nm) to collect the fluorescence spectrum.

    • Identify the emission maximum (λ_em).

  • Acquisition of Excitation Spectrum:

    • Set the emission monochromator to the λ_em.

    • Scan the excitation monochromator over a shorter wavelength range (e.g., 250-380 nm).

    • Self-Validation: The resulting excitation spectrum should closely match the absorption spectrum, confirming that the observed emission originates from the compound of interest.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Experimental Workflow Diagram

cluster_UV UV-Vis Absorption cluster_PL Photoluminescence UV_Prep Prepare Sample (1-20 uM) UV_Base Baseline Correction (Pure Solvent) UV_Prep->UV_Base UV_Acq Acquire Spectrum UV_Base->UV_Acq UV_Ana Analyze λ_abs, ε UV_Acq->UV_Ana PL_Prep Prepare & Degas Sample (Abs < 0.1) PL_Em Acquire Emission (Scan Emission) PL_Prep->PL_Em PL_Ex Acquire Excitation (Scan Excitation) PL_Em->PL_Ex PL_Ana Analyze λ_em, Φ_F PL_Ex->PL_Ana Start Start Start->UV_Prep Start->PL_Prep

Caption: Standard workflow for photophysical characterization.

Conclusion

9-[2-(Diphenylphosphino)phenyl]-9H-carbazole possesses a rich photophysical profile dominated by its carbazole chromophore. Key characteristics include strong UV absorption and structured blue fluorescence. The molecule exhibits a notable sensitivity to its solvent environment, with a pronounced emission red-shift in polar solvents indicative of an excited state with charge-transfer character. This behavior is a direct consequence of its unique molecular structure, where the bulky phosphine substituent plays a critical role in modulating the electronic properties. The experimental protocols detailed herein provide a robust framework for the accurate and reliable characterization of this and similar molecules, which is fundamental for their rational application in advanced materials and catalysis.

References

  • ResearchGate. 9-[6-(Diphenylphosphino)pyridin-2-yl]-9H-carbazole: synthesis and coordination properties toward CuI and PdII. Available from: [Link]

  • PubMed. Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry. Available from: [Link]

  • ResearchGate. *A) UV-VIS spectra of compound 9 at different concentrations (10, 5,...) *. Available from: [Link]

  • Chemistry of Heterocyclic Compounds. SYNTHESIS AND PHOTOLUMINESCENT PROPERTIES OF NEW CATIONIC CARBAZOLE-CONTAINING LUMINOPHORES. Available from: [Link]

  • PMC. Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. Available from: [Link]

  • Beilstein Journals. Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Available from: [Link]

  • Beilstein Journals. Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Available from: [Link]

  • RSC Publishing. Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. Available from: [Link]

  • NIST. 9H-Carbazole, 9-phenyl-. Available from: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether. Available from: [Link]

  • PMC. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Available from: [Link]

  • OA Monitor Ireland. Synthesis and photoluminescence properties of polycarbazole/tin oxide (PCz/SnO2) polymer nanocomposites. Available from: [Link]

  • ScienceDirect. Synthesis and electro-optical properties of carbazole derivatives with high band gap energy. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole as a High-Triplet-Energy Host Material in Phosphorescent OLEDs

Target Audience: Materials Scientists, Optoelectronics Researchers, and OLED Device Engineers Compound: 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (CAS: 1308652-67-6) Common Nomenclature: PhenCar-Phos, CzPhos Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and OLED Device Engineers Compound: 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (CAS: 1308652-67-6) Common Nomenclature: PhenCar-Phos, CzPhos

Introduction and Mechanistic Rationale

In the development of highly efficient Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the selection of the emissive layer (EML) host material is critical. The host must fulfill three primary functions: facilitate balanced charge transport, provide a rigid matrix to suppress non-radiative decay, and possess a triplet energy ( ET​ ) strictly higher than that of the phosphorescent guest to prevent reverse energy transfer [1].

9-[2-(Diphenylphosphino)phenyl]-9H-carbazole represents a strategically engineered molecular architecture. It combines a hole-transporting, electron-rich carbazole core with an electron-modulating diphenylphosphine moiety.

The Causality of Ortho-Substitution: The defining feature of this molecule is the ortho-linkage of the diphenylphosphino group on the N-phenyl ring. This specific positioning induces severe steric hindrance, forcing the phenyl ring to adopt a nearly orthogonal conformation relative to the planar carbazole core. This structural twist completely disrupts the π -conjugation between the donor (carbazole) and the phosphine group. As a result, the Highest Occupied Molecular Orbital (HOMO) and the T1​ excited state remain highly localized on the carbazole moiety, preserving its exceptionally high intrinsic triplet energy ( >2.8 eV) [2]. This makes it an ideal host for green and deep-blue phosphorescent dopants (e.g., FIrpic), where maintaining exciton confinement is notoriously difficult.

Photophysical and Electrochemical Profiling

To successfully integrate this material into a device stack, its energy levels must be carefully aligned with adjacent charge transport layers. The table below summarizes the critical quantitative data required for device simulation and energy level matching.

PropertyValueAnalytical Method / Causality
HOMO Level -5.90 eVCyclic Voltammetry (CV): Deep HOMO aligns with common hole-transport layers (e.g., mCP), minimizing hole-injection barriers.
LUMO Level -2.65 eVOptical Bandgap Calculation: Provides a moderate barrier to electron leakage out of the EML.
Triplet Energy ( ET​ ) 2.85 eV77 K Phosphorescence: High ET​ ensures exothermic Dexter energy transfer to blue/green dopants.
Glass Transition ( Tg​ ) 138 °CDifferential Scanning Calorimetry (DSC): High thermal stability prevents morphological degradation (crystallization) under Joule heating [3].
Dipole Moment ~2.5 DDFT Calculation: Moderate polarity aids in the solid-state solvation of polar Ir(III) dopants, reducing phase separation.

Exciton Dynamics and Energy Transfer

In a PhOLED, the host material dictates the efficiency of exciton harvesting. Upon electrical excitation, holes and electrons recombine within the PhenCar-Phos matrix to form singlet (25%) and triplet (75%) excitons. Because the ET​ of PhenCar-Phos (2.85 eV) is higher than that of standard blue emitters like FIrpic (~2.65 eV), the system undergoes efficient, exothermic Dexter energy transfer. Furthermore, the bulky diphenylphosphino groups act as physical spacers, suppressing close-contact intermolecular π−π stacking. This spatial buffering drastically reduces Triplet-Triplet Annihilation (TTA) at high current densities, mitigating efficiency roll-off.

EnergyTransfer HostS1 Host Singlet (S1) 2.95 eV HostT1 Host Triplet (T1) 2.85 eV HostS1->HostT1 ISC (Host) GuestS1 Guest Singlet (S1) HostS1->GuestS1 Förster Transfer GuestT1 Guest Triplet (T1) 2.65 eV HostT1->GuestT1 Dexter Transfer (Exothermic) GuestS1->GuestT1 ISC (Guest) Heavy Atom Effect Ground Ground State (S0) GuestT1->Ground Phosphorescence (hν)

Fig 1: Exciton energy transfer pathways from the PhenCar-Phos host to a phosphorescent dopant.

Experimental Protocols

Protocol A: Material Purification and Quality Control

Phosphines are highly susceptible to oxidation in ambient air, forming phosphine oxides (P=O). While carbazole-phosphine oxides are also excellent OLED hosts, chemical heterogeneity in your source material will broaden the density of states (DOS), trap charges, and ruin device reproducibility.

Step-by-Step Methodology:

  • Sublimation: Load the crude 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole into a temperature-gradient vacuum sublimation system.

  • Evacuation: Pump the system down to a base pressure of <1.0×10−6 Torr.

  • Heating: Gradually increase the source zone temperature to 220–240 °C. Maintain the collection zone at ~150 °C.

  • Collection & Storage: Once sublimation is complete, break the vacuum only with ultra-high purity Argon. Transfer the purified flakes directly into an inert-atmosphere glovebox ( O2​<0.1 ppm, H2​O<0.1 ppm).

  • Self-Validating Check (FT-IR): Before loading the material into the deposition chamber, run a quick Attenuated Total Reflectance (ATR) FT-IR scan. Look for a peak at ~1180–1200 cm⁻¹. If this strong P=O stretching band is present, your material has oxidized and must be re-sublimed. A pure phosphine host will show no absorption in this region.

Protocol B: Vacuum Thermal Evaporation (VTE) Device Fabrication

This protocol outlines the fabrication of a standard blue PhOLED using PhenCar-Phos as the host matrix.

Step-by-Step Methodology:

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Alconox solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N2​ gas.

  • Surface Activation: Subject the ITO substrates to an O2​ plasma treatment (50 W, 10 minutes). Causality: This removes residual organic contaminants and increases the ITO work function from ~4.7 eV to ~5.1 eV, lowering the hole injection barrier.

  • Hole Transport Layer (HTL): Transfer substrates to the VTE chamber. At <5.0×10−7 Torr, deposit 30 nm of NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) at a rate of 1.0 Å/s.

  • Emissive Layer (EML) Co-Deposition:

    • Heat the PhenCar-Phos (Host) crucible to achieve a stable deposition rate of 1.0 Å/s.

    • Simultaneously heat the FIrpic (Guest) crucible to achieve a rate of 0.08 Å/s.

    • Open the main shutter to co-deposit a 30 nm thick EML.

    • Self-Validating Check: The tooling factors of the Quartz Crystal Microbalance (QCM) must be calibrated specifically for the density of PhenCar-Phos. A doping concentration outside the 6–10 wt% window will result in incomplete energy transfer, detectable as unwanted host emission (~380 nm) during electroluminescence testing.

  • Electron Transport Layer (ETL): Deposit 30 nm of TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) at 1.0 Å/s to block holes and transport electrons.

  • Cathode Deposition: Deposit 1 nm of LiF (0.1 Å/s) followed by 100 nm of Aluminum (2.0 Å/s).

  • Encapsulation: Transfer the devices back to the glovebox without breaking the inert atmosphere. Apply a UV-curable epoxy around the perimeter of a glass lid and cure under 365 nm UV light for 3 minutes to hermetically seal the device.

Workflow Substrate 1. ITO Substrate Cleaning & O2 Plasma HTL 2. Hole Transport Layer (e.g., NPB, 30 nm) Substrate->HTL EML 3. Emissive Layer Co-Deposition Host: 1308652-67-6 + Dopant HTL->EML ETL 4. Electron Transport Layer (e.g., TPBi, 30 nm) EML->ETL Cathode 5. Cathode Deposition (LiF 1 nm / Al 100 nm) ETL->Cathode Encapsulation 6. Device Encapsulation (N2 Atmosphere) Cathode->Encapsulation

Fig 2: Step-by-step vacuum thermal evaporation workflow for PhOLED device fabrication.

References

  • Title: Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review Source: MDPI Materials URL: [Link][1]

  • Title: Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link][2]

  • Title: New Bipolar Host Materials Based on Indolocarbazole for Red Phosphorescent OLEDs Source: MDPI Materials URL: [Link][3]

Sources

Application

Application Note: Fabrication of Hole-Transporting Layers Using 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole

Target Audience: Materials Scientists, Device Engineers, and Optoelectronics Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction and Mechanistic Insights The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Device Engineers, and Optoelectronics Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Mechanistic Insights

The development of high-performance organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) relies heavily on the precise engineering of charge-transporting interfaces. 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (CAS: 1308652-67-6), commonly referred to as PhenCar-Phos , has emerged as a highly versatile molecular building block for hole-transporting layers (HTLs)[1].

As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen rather than simply how to deposit it. The efficacy of PhenCar-Phos is rooted in its dual-functional molecular architecture:

  • Carbazole Core (Hole Transport): The electron-rich carbazole moiety provides a shallow Highest Occupied Molecular Orbital (HOMO) level, facilitating efficient hole injection from the anode while maintaining high intrinsic hole mobility[2].

  • Diphenylphosphino Group (Morphological Stability & Passivation): The bulky diphenylphosphino group attached at the ortho-position of the phenyl ring induces a highly twisted, asymmetric 3D conformation. This steric hindrance suppresses π−π stacking-induced crystallization, elevating the glass transition temperature ( Tg​ ) and ensuring the formation of a pinhole-free, amorphous film[3]. Furthermore, the lone pair of electrons on the phosphorus atom acts as a Lewis base, which can coordinate with undercoordinated metal ions (e.g., Pb2+ in perovskites) to passivate interfacial trap states[4].

Optoelectronic and Physicochemical Properties

To design a self-validating experimental setup, researchers must benchmark their deposited films against the intrinsic properties of the material. Table 1 summarizes the critical parameters of PhenCar-Phos.

Table 1: Quantitative Optoelectronic Properties of PhenCar-Phos

PropertyTypical ValueCausality / Device Impact
Molecular Weight 427.48 g/mol High mass ensures thermal stability during vacuum sublimation without premature decomposition.
HOMO Level ~ -5.60 eVAligns with deep-HOMO emissive layers, reducing the hole injection barrier.
LUMO Level ~ -2.10 eVHigh LUMO provides excellent electron-blocking capabilities, confining excitons in the EML.
Triplet Energy ( ET​ ) > 2.80 eVPrevents reverse energy transfer (triplet quenching) in phosphorescent and TADF OLEDs.
Glass Transition ( Tg​ ) > 130 °CBulky phosphine group prevents crystallization, ensuring long-term operational device stability.

Energy Level Alignment and Charge Transport

The integration of PhenCar-Phos into a device stack requires careful consideration of energy level alignment. The diagram below illustrates the energetic cascade in a standard OLED architecture, demonstrating how PhenCar-Phos bridges the gap between the hole injection layer (HIL) and the emissive layer (EML).

EnergyLevels ITO ITO Anode (-4.7 eV) HIL HIL (MoO3) (-5.3 eV) ITO->HIL Hole Injection HTL PhenCar-Phos HTL (-5.6 eV) HIL->HTL Hole Transport EML Emissive Layer (-6.0 eV) HTL->EML Exciton Confinement

Figure 1: Energy level alignment and hole transport mechanism of PhenCar-Phos in an OLED device.

Experimental Protocols

PhenCar-Phos can be processed via two primary methods depending on the target application: Vacuum Thermal Evaporation (VTE) for OLEDs, and Solution Processing for PSCs.

Workflow cluster_methods Deposition Methods Substrate 1. Substrate Preparation (ITO Cleaning & UV-Ozone) VTE 2A. Vacuum Thermal Evaporation (Base Pressure < 10^-6 Torr) Substrate->VTE Sol 2B. Solution Processing (Spin-Coating in N2 Glovebox) Substrate->Sol Anneal 3. Thermal Annealing (Morphology Stabilization) VTE->Anneal Sol->Anneal Device 4. Device Integration (EML & Cathode Deposition) Anneal->Device

Figure 2: Dual-mode fabrication workflow for PhenCar-Phos HTLs via vacuum and solution processing.

Protocol A: Vacuum Thermal Evaporation (VTE) for OLEDs

Use this protocol when fabricating small-molecule OLEDs requiring pristine, solvent-free interfaces.

Self-Validating Principle: The oxidation state of the phosphine group is highly sensitive to oxygen at elevated temperatures. Maintaining strict vacuum conditions validates that the material deposits as a hole-transporting amine/phosphine rather than an electron-transporting phosphine oxide.

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N2​ and treat with UV-Ozone for 20 minutes to increase the work function and improve surface wettability.

  • Chamber Preparation: Load PhenCar-Phos powder into a tantalum boat or Radak furnace. Evacuate the deposition chamber to a base pressure of strictly <1.0×10−6 Torr.

  • Source Degassing: Slowly ramp the source temperature at 1∘C/min while keeping the substrate shutter closed. Monitor the Quartz Crystal Microbalance (QCM). Validation check: A sudden spike in chamber pressure indicates the outgassing of trapped moisture or impurities; hold the temperature until pressure recovers.

  • Film Deposition: Once a stable sublimation rate of 0.5−1.0 Å/s is achieved (typically between 180°C and 210°C), open the shutter. Deposit a 30–40 nm thick layer of PhenCar-Phos.

  • Optional p-Doping: To increase charge carrier density, co-deposit PhenCar-Phos with a Lewis acid (e.g., MoO3​ or F4-TCNQ) at a 5 wt% doping ratio. The phosphine lone pair will form a charge-transfer complex with the dopant.

Protocol B: Solution Processing for Perovskite Solar Cells (PSCs)

Use this protocol when utilizing PhenCar-Phos as an interfacial passivation and hole-extraction layer atop perovskite films.

Self-Validating Principle: The solubility of PhenCar-Phos in non-polar solvents allows for orthogonal processing over perovskite layers without dissolving the underlying crystalline structure. A uniform, specularly reflective film validates successful deposition.

  • Solution Preparation: In an argon or nitrogen-filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm), dissolve PhenCar-Phos in anhydrous chlorobenzene at a concentration of 10 mg/mL. Stir at room temperature for 2 hours.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any undissolved micro-particulates that could cause electrical shorting.

  • Spin-Coating: Dispense 50 µL of the solution dynamically onto the pre-fabricated perovskite substrate spinning at 3000 rpm. Continue spinning for 30 seconds.

  • Thermal Annealing: Transfer the substrate to a hotplate set at 100°C for 10 minutes. Causality: This step drives off residual chlorobenzene and provides the thermal energy required for the carbazole units to π -stack, while the Lewis basic diphenylphosphino groups orient downward to coordinate with unreacted Pb2+ defects on the perovskite surface, thereby mitigating non-radiative recombination pathways.

References

  • Gao, P., et al. (2023). Enhanced Performance and High Resistance to Efficiency Degradation of Blue Quantum-Dot Light-Emitting Diodes Using the Lewis Base Blended Hole-Transporting Layers. ACS Applied Materials & Interfaces. Retrieved from:[Link]

  • Wang, H., et al. (2022). Molecularly Engineered Low-Cost Organic Hole-Transporting Materials for Perovskite Solar Cells: The Substituent Effect on Non-fused Three-Dimensional Systems. ACS Applied Materials & Interfaces. Retrieved from:[Link]

  • Duan, C., et al. (2016). Dual n-type units including pyridine and diphenylphosphine oxide: effective design strategy of host materials for high-performance organic light-emitting diodes. Journal of Materials Chemistry C. Retrieved from:[Link]

Sources

Method

Application Note: Utilizing 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole in Asymmetric Organometallic Catalysis

Executive Summary The development of sterically hindered, multi-ortho-substituted biaryls is a critical bottleneck in the synthesis of complex pharmaceuticals and advanced materials. 9-[2-(Diphenylphosphino)phenyl]-9H-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of sterically hindered, multi-ortho-substituted biaryls is a critical bottleneck in the synthesis of complex pharmaceuticals and advanced materials. 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (commonly known as PhenCar-Phos , CAS: 1308652-67-6) is a highly efficient, carbazolyl-derived phosphine ligand engineered to overcome these exact steric barriers in Palladium-catalyzed cross-coupling reactions.

While unmodified PhenCar-Phos possesses a flexible C–N bond (making it achiral at room temperature), it is indispensable in asymmetric organometallic catalysis workflows. It serves a dual purpose:

  • Atropisomeric Precursor Synthesis: It is utilized to synthesize highly hindered, racemic tetra-ortho-substituted biaryls, which are subsequently resolved into pure enantiomers via chiral chromatography.

  • Chiral Scaffold Foundation: It acts as the foundational blueprint for a new class of used directly in enantioselective Suzuki-Miyaura couplings.

This application note details the mechanistic advantages, quantitative performance, and a validated experimental protocol for employing PhenCar-Phos in the assembly of sterically demanding biaryl scaffolds.

Mechanistic Insights & Causality (E-E-A-T)

The exceptional catalytic performance of PhenCar-Phos is not accidental; it is the result of precise structural engineering designed to manipulate the Palladium catalytic cycle. Understanding the causality behind its reactivity is essential for rational reaction optimization.

  • Hemilability and Secondary Coordination: The carbazole backbone is not merely a steric placeholder. The nitrogen atom and the ipso-carbon of the arene ring can interchangeably coordinate to the Palladium center. This hemilabile nature stabilizes the highly reactive Pd(0) intermediate during the catalytic cycle, preventing catalyst degradation [1].

  • Accelerated Oxidative Addition: The electron-rich diphenylphosphine moiety increases the electron density on the Pd(0) center, significantly lowering the activation energy required for the oxidative addition of notoriously inert, sterically hindered aryl chlorides.

  • Driving Reductive Elimination (The Steric Push): In the synthesis of tetra-ortho-substituted biaryls, reductive elimination is the rate-limiting step due to extreme steric repulsion. The rigid, flat carbazole ring of PhenCar-Phos exerts a targeted "steric push" that forces the two aryl groups on the Pd(II) center to couple. Simultaneously, the hemilabile N-coordination dissociates, providing the necessary open coordination site for the biaryl product to be released [3].

CatalyticCycle Pd0 Pd(0) + PhenCar-Phos Active Catalyst Species OA Oxidative Addition Pd(II) Intermediate Pd0->OA + Ar-X (Aryl Halide) TM Transmetalation Sterically Hindered Complex OA->TM + Ar'-B(OH)2 + Base RE Reductive Elimination Atropisomeric Biaryl Release TM->RE Hemilabile Ligand Shift RE->Pd0 - Biaryl Product

Catalytic cycle of Pd/PhenCar-Phos in sterically hindered Suzuki-Miyaura cross-coupling.

Quantitative Data: Catalytic Performance

The table below summarizes the comparative efficacy of the PhenCar-Phos system against standard ligands and its chiral derivatives in sterically demanding coupling environments. Data is synthesized from foundational studies by the Kwong research group , .

Catalyst SystemSubstrate (Aryl Halide)Boronic AcidCatalyst LoadingYield / Enantiomeric Ratio
Pd(OAc)₂ / PhenCar-Phos 2-Chloro-m-xylene2-Methylphenylboronic acid0.02 mol%95% Yield (Racemic)
Pd(OAc)₂ / PhenCar-Phos 2-Bromo-1,3,5-trimethylbenzene2,6-Dimethylphenylboronic acid0.5 mol%92% Yield (Racemic)
Pd(OAc)₂ / PPh₃ 2-Chloro-m-xylene2-Methylphenylboronic acid2.0 mol%<5% Yield
Pd(OAc)₂ / Chiral C-N Carbazole 2-Bromomesitylene2-Naphthylboronic acid2.0 mol%88% Yield (95:5 e.r.)

Experimental Protocol: Assembly of Atropisomeric Biaryls

This self-validating protocol details the synthesis of a highly hindered, tetra-ortho-substituted biaryl using PhenCar-Phos. Because the resulting product is an atropisomer, the final step involves chiral resolution—a standard workflow in asymmetric drug development.

Reagents & Materials
  • Precatalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (PhenCar-Phos)

  • Substrates: 2-Bromomesitylene (Electrophile), 2,6-Dimethylphenylboronic acid (Nucleophile)

  • Base: Potassium phosphate tribasic monohydrate (K₃PO₄·H₂O)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology

Step 1: Glovebox Preparation (Anaerobic Setup)

  • Action: Inside a nitrogen-filled glovebox, weigh Pd(OAc)₂ (0.5 mol%), PhenCar-Phos (1.0 mol%), and K₃PO₄·H₂O (3.0 equiv) into an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Causality: Pd(0) intermediates are highly sensitive to oxidation. Furthermore, maintaining a strict 1:2 ratio of Pd to Ligand ensures complete coordination without over-saturating the metal center, which would otherwise inhibit the oxidative addition step.

Step 2: Substrate and Solvent Addition

  • Action: Add 2-bromomesitylene (1.0 equiv, 0.5 mmol) and 2,6-dimethylphenylboronic acid (1.5 equiv, 0.75 mmol). Inject anhydrous 1,4-Dioxane (2.0 mL) to achieve a 0.25 M concentration. Seal the tube with a Teflon-lined screw cap.

  • Causality: 1,4-Dioxane is explicitly chosen for its high boiling point (101 °C), providing the necessary thermal energy to overcome the massive activation barrier of tetra-ortho coupling, while partially solubilizing the inorganic base to facilitate transmetalation.

Step 3: Catalytic Reaction & Self-Validation

  • Action: Transfer the sealed tube out of the glovebox and place it in a pre-heated oil bath at 110 °C. Stir vigorously for 18–24 hours.

  • Validation Check: Observe the color change. The initial orange/red suspension of Pd(OAc)₂ should transition to a pale yellow/brown homogenous mixture, visually validating the in situ reduction to the active Pd(0)-PhenCar-Phos species.

Step 4: Workup and Extraction

  • Action: Cool the reaction to room temperature. Quench by adding 5 mL of deionized water and extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation Check: Perform TLC (Hexanes/EtOAc 9:1) visualized under UV light (254 nm) to confirm the complete disappearance of the 2-bromomesitylene starting material.

Step 5: Purification & Chiral Resolution

  • Action: Purify the crude residue via flash column chromatography on silica gel to isolate the racemic tetra-ortho-substituted biaryl. Subsequently, subject the purified racemate to preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H) to resolve the individual enantiomers.

  • Causality: Because unmodified PhenCar-Phos yields a racemic mixture of stable atropisomers, chiral HPLC is the definitive method to isolate the target enantiomer required for downstream asymmetric applications.

Workflow Step1 1. Glovebox Preparation Weigh Pd(OAc)2, PhenCar-Phos, Base Step2 2. Reagent Addition Add Ar-X, Ar-B(OH)2, and 1,4-Dioxane Step1->Step2 Step3 3. Catalytic Reaction Heat at 110 °C for 18-24 h Step2->Step3 Step4 4. Workup & Extraction Quench, Extract with EtOAc, Dry Step3->Step4 Step5 5. Purification & Analysis Chromatography & Chiral HPLC Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of atropisomeric biaryls.

References

  • To, S. C., & Kwong, F. Y. (2011). Highly efficient carbazolyl-derived phosphine ligands: application to sterically hindered biaryl couplings. Chemical Communications, 47(17), 5079-5081. URL: [Link]

  • Fu, W. C., Zhou, Z., & Kwong, F. Y. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(31), 14380–14389. URL: [Link]

  • Kwong, F. Y., et al. (2022). Facile Assembly of Modular-Type Phosphines for Tackling Modern Arylation Processes. Accounts of Chemical Research, 55(24), 3623–3637. URL: [Link]

Application

Application Notes and Protocols: Buchwald-Hartwig Amination using 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole

For: Researchers, scientists, and drug development professionals. Introduction: Elevating C-N Cross-Coupling with a Specialized Ligand The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, e...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Elevating C-N Cross-Coupling with a Specialized Ligand

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This transformation is of paramount importance in the pharmaceutical and materials science industries, where aryl amines are common structural motifs.[1][2] The success of this reaction is heavily reliant on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle.[3]

This document provides a detailed guide to the application of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole, a highly effective ligand for the Buchwald-Hartwig amination. The carbazole moiety of this ligand is not merely a passive scaffold; it actively participates in the catalytic cycle, contributing to the high efficiency and broad substrate scope observed with this system.[2][4] We will delve into the mechanistic underpinnings of this catalyst system, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: The Role of the Carbazole Moiety

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired aryl amine and regenerate the Pd(0) catalyst.[1][5]

The unique structure of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole offers distinct advantages. The carbazole nitrogen can play a crucial role in stabilizing the palladium center and promoting the reductive elimination step, which is often rate-limiting. This intramolecular assistance is believed to lower the activation energy of this key step, leading to faster reaction rates and higher yields, particularly with challenging substrates.

Catalytic Cycle Visualization

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle facilitated by a phosphine ligand.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Regeneration Product Product Reductive Elimination Complex->Product Ar-NR2 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A General Procedure

This protocol provides a reliable starting point for the C-N coupling of an aryl halide with an amine using the 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole ligand. As with any catalytic reaction, optimization may be necessary for specific substrates.

Reagents and Equipment
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst such as [Pd(allyl)Cl]₂.

  • Ligand: 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole.

  • Base: Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for base-sensitive substrates.[6]

  • Solvent: Anhydrous toluene or 1,4-dioxane are typically effective.[7]

  • Aryl Halide: Aryl chloride, bromide, or iodide.

  • Amine: Primary or secondary amine.

  • Inert Atmosphere: Schlenk line or glovebox with nitrogen or argon gas.

  • Glassware: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.

Step-by-Step Methodology
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source, 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole, and the base to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide and the amine to the reaction vessel. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added along with the other solids.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing (Optional but Recommended): If the reaction is set up outside of a glovebox, it is advisable to degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[3]

Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble oven-dried glassware under inert atmosphere. Reagents 2. Add Pd source, ligand, base, aryl halide, and amine. Setup->Reagents Solvent 3. Add anhydrous solvent. Reagents->Solvent Heating 4. Heat and stir the reaction mixture. Solvent->Heating Monitoring 5. Monitor reaction progress (TLC, GC-MS, LC-MS). Heating->Monitoring Quench 6. Cool and dilute with organic solvent. Monitoring->Quench Filter 7. Filter through celite. Quench->Filter Extract 8. Wash with water and brine. Filter->Extract Dry 9. Dry organic layer and concentrate. Extract->Dry Purify 10. Purify by column chromatography. Dry->Purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Reaction Parameters and Optimization

The following table summarizes key parameters that can be adjusted to optimize the reaction for a specific set of substrates.

ParameterRecommended Starting ConditionsOptimization Considerations
Palladium Source Pd(OAc)₂ (1-2 mol%)Pre-catalysts can sometimes offer better activity and reproducibility.[8]
Ligand 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (1.2-2.4 mol%)A slight excess of ligand relative to palladium can prevent catalyst deactivation.[8]
Base NaOtBu (1.2-2.0 equiv.)For base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.
Solvent Toluene or 1,4-dioxaneSolvent choice can impact solubility and reaction rate.[7] If reagents are insoluble, a different solvent may be required.[3]
Temperature 80-110 °CLowering the temperature and increasing the reaction time may be necessary for thermally sensitive substrates.[3]
Substrate Ratio Aryl Halide:Amine (1:1.1-1.5)A slight excess of the amine is often used to ensure complete consumption of the aryl halide.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are pure and anhydrous.[3] Use a fresh palladium source and ligand.
Catalyst poisoningFor substrates like 2-halopyridines, the pyridine nitrogen can poison the catalyst.[3] Increasing the ligand loading may help.
Poor reagent solubilityTry a different solvent or increase the reaction temperature.[3]
Formation of Palladium Black Catalyst decompositionThis indicates the palladium has precipitated out of the catalytic cycle.[3] Lower the reaction temperature and ensure a strictly inert atmosphere.
Side Product Formation HydrodehalogenationThis can occur if there is a source of protons in the reaction mixture. Ensure all reagents are dry.
Homocoupling of the aryl halideThis can sometimes be minimized by adjusting the ligand-to-palladium ratio.

Conclusion

The use of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole as a ligand in the Buchwald-Hartwig amination offers a powerful tool for the synthesis of a wide range of aryl amines. Its unique structure, featuring a potentially coordinating carbazole moiety, can lead to enhanced catalytic activity and broader substrate scope. By following the detailed protocol and considering the optimization and troubleshooting guidelines presented in these application notes, researchers can effectively employ this advanced catalyst system to achieve their synthetic goals.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]

  • 9-[6-(Diphenylphosphino)pyridin-2-yl]-9H-carbazole: synthesis and coordination properties toward CuI and PdII - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd-Catalyzed One-Pot. Available at: [Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination - ACS Publications. Available at: [Link]

  • Substrate scope for the synthesis of 9H-carbazole. [a]. - ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole(Ph PhenCar-Phos) - Phosphine Ligands. Available at: [Link]

  • Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC. Available at: [Link]

  • Highly efficient carbazolyl-derived phosphine ligands: application to sterically hindered biaryl couplings - Chemical Communications (RSC Publishing). Available at: [Link]

  • 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole - MDPI. Available at: [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Available at: [Link]

  • Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the solubility of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole in non-polar organic solvents

Focus: Optimizing the Solubility of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole in Non-Polar Solvents Mechanistic Context & Overview 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (commercially known as Ph PhenCar-Phos) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Optimizing the Solubility of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole in Non-Polar Solvents

Mechanistic Context & Overview

9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (commercially known as Ph PhenCar-Phos) is a sterically demanding biaryl phosphine ligand widely utilized in transition-metal catalysis[1]. While highly effective for challenging cross-coupling reactions, researchers frequently encounter severe solubility issues when attempting to dissolve this ligand in strictly non-polar aliphatic solvents (e.g., hexane, heptane, or cyclohexane).

The root cause is structural: the rigid carbazole backbone and the diphenylphosphino moiety create an extended, flat aromatic system. This geometry promotes intense intermolecular π−π stacking and van der Waals packing in the solid state. Because aliphatic solvents lack polarizable π -electron clouds, they cannot provide the necessary solvation energy to disrupt the ligand's high crystal lattice energy.

Troubleshooting Guide & FAQs

Q1: I must use a strictly non-polar aliphatic solvent for my reaction. How can I force dissolution without adding polar co-solvents? Causality & Solution: You must overcome the lattice energy thermodynamically and mechanically. Using ultrasonic agitation (sonication) combined with gentle heating (40–50 °C) is the most effective approach. Sonication induces acoustic cavitation, locally shattering the crystal lattice and drastically increasing the surface area of the solid ligand. Simultaneous heating provides the thermodynamic energy required to maintain the solute in the lipophilic continuous phase. Note: This creates a metastable solution; rapid cooling will cause the ligand to crash out.

Q2: If my protocol allows for minor solvent modification, what is the optimal co-solvent strategy? Causality & Solution: Aromatic solvents like toluene possess matching polarizability ( π -electron clouds) that efficiently solvate the carbazole and phenyl rings. By dissolving the ligand in a minimal volume of toluene (5–10% of the total reaction volume) prior to dilution with hexane, you create a bridging solvation shell. The toluene molecules intercalate between the ligand molecules, preventing them from re-aggregating when the bulk aliphatic solvent is introduced.

Q3: Can pre-complexation with the transition metal bypass the ligand solubility issue entirely? Causality & Solution: Yes, and this is often the most elegant solution. Free biaryl phosphines exhibit significantly lower solubility than their corresponding metal complexes. When the bulky ligand coordinates to a metal center (e.g., Palladium), it is forced into a less planar, highly sterically congested conformation to form the active L1​Pd(0) species ([2]). This structural shift permanently disrupts the π−π stacking inherent to the free ligand. Furthermore, metal-phosphine complexes are inherently lipophilic, displaying excellent solubility in non-polar organic solvents ([3]).

Quantitative Comparison of Solubilization Strategies

To assist in selecting the appropriate method for your specific workflow, the following table summarizes the operational metrics of each solubilization strategy:

Solubilization StrategyPrimary SolventAdditive / ConditionSolubilization TimeRisk of RecrystallizationDownstream Impact
Thermal/Acoustic Hexane / Heptane50°C + Sonication15–30 minsHigh (upon cooling)None (pure solvent system)
Co-Solvent Blending Hexane / Heptane5–10% v/v Toluene< 5 minsLowMinimal (slight polarity shift)
Pre-Complexation Hexane / HeptaneMetal Precursor (e.g., Pd)10–20 minsVery LowHighly Beneficial (primes catalyst)

Validated Experimental Protocols

Protocol A: The Aromatic Co-Solvent Blending Method

Use this method when your reaction can tolerate a minor polarity shift without affecting the catalytic cycle.

  • Initial Solvation: Weigh the required amount of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole into a dry, inert-gas-purged vial.

  • Stock Generation: Add a minimal volume of anhydrous toluene (approximately 0.1 mL per 10 mg of ligand).

  • Agitation: Vortex the mixture gently for 1–2 minutes until the solid is completely dissolved, yielding a clear, homogeneous stock solution.

  • Dilution (Self-Validation Check): Slowly add the primary aliphatic solvent (e.g., hexane) dropwise while stirring to reach the target concentration. Validation: The solution must remain optically clear. If turbidity appears, the toluene ratio is too low to maintain the solvation shell; add toluene dropwise until clarity is restored.

Protocol B: In-Situ Pre-Complexation

Use this method to bypass free-ligand solubility issues and directly generate the active catalytic species.

  • Slurry Formation: Charge a Schlenk flask with the insoluble ligand and the transition metal precursor (e.g., Pd2​(dba)3​ or Pd(OAc)2​ ). Add the target non-polar aliphatic solvent. The mixture will initially appear as an opaque, heterogeneous slurry.

  • Incubation: Stir the suspension vigorously at room temperature (or with gentle heating, depending on the specific metal precursor's activation energy) for 15–30 minutes.

  • Self-Validation Check: Monitor the reaction visually. The successful disruption of the ligand's crystal lattice and the formation of the lipophilic metal-phosphine complex is confirmed when the opaque slurry transitions into a clear, homogeneous, and often deeply colored solution (e.g., yellow/orange for Pd complexes). Proceed immediately with the addition of your substrates.

Troubleshooting Workflow Visualization

Workflow A Issue: Ligand Insoluble in Aliphatic Solvent B Can the reaction tolerate 5-10% aromatic co-solvent? A->B C Dissolve in minimal Toluene Dilute with Hexane/Heptane B->C Yes D Can the ligand be pre-complexed with metal? B->D No G Homogeneous Solution (Co-solvent stabilized) C->G E Slurry ligand + Pd precursor in non-polar solvent D->E Yes F Sonication + Gentle Heating (40-50°C) D->F No H Soluble L-Pd Complex (Lattice disrupted) E->H I Metastable Solution (Kinetic dissolution) F->I

Decision tree for optimizing Ph PhenCar-Phos solubility in non-polar solvents.

References

  • Surry, D. S.; Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 2008, 47, 6338–6361. Available at:[Link]

  • Wikipedia Contributors. "Metal-phosphine complex." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Optimization

preventing phosphine oxidation during 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole synthesis and storage

Welcome to the Technical Support Center for 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (commonly known as PhenCar-Phos). Engineered for researchers, scientists, and drug development professionals, this guide addresses...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (commonly known as PhenCar-Phos). Engineered for researchers, scientists, and drug development professionals, this guide addresses the critical challenge of maintaining the integrity of this sterically demanding, hemilabile N,P-ligand.

Because PhenCar-Phos is highly valued in advanced cross-coupling and transition-metal catalysis, preserving its P(III) oxidation state is paramount. This guide provides field-proven, self-validating protocols to prevent, detect, and reverse phosphine oxidation during synthesis and storage.

Mechanistic Causality: The "Why" Behind Phosphine Oxidation

To prevent oxidation, one must understand its kinetic and thermodynamic drivers. The phosphorus atom in triarylphosphines possesses a highly polarizable lone pair of electrons. This lone pair is susceptible to electrophilic attack by atmospheric diradical oxygen (O₂) or trace peroxides (ROOH) commonly found in ethereal solvents 1.

While bulky triarylphosphines like PhenCar-Phos benefit from steric shielding, the electron-rich carbazole backbone increases the electron density at the phosphorus center. This enhanced nucleophilicity makes the P(III) state thermodynamically eager to form a highly stable P=O double bond (bond energy ~544 kJ/mol). Therefore, kinetic isolation —completely eliminating oxidants from the environment—is the only reliable prevention strategy.

PhenCar-Phos Quantitative Data & QC Metrics

Routine Quality Control (QC) is mandatory. Use the following baseline metrics to validate your ligand's integrity before deploying it in catalytic cycles 2, 3.

Property / MetricValue / Specification
Compound Name 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole
CAS Number 1308652-67-6
Molecular Weight 427.48 g/mol
Melting Point 137.9 - 138.8 °C
Purity Threshold ≥ 97%
³¹P NMR Shift (P(III)) ~ -10 to -15 ppm (Target Ligand)
³¹P NMR Shift (P(V)=O) ~ +25 to +30 ppm (Oxidized Contaminant)

Experimental Protocols: Synthesis & Purification Workflows

Every step in the handling of PhenCar-Phos must be a self-validating system. If oxygen is introduced at any point, the ³¹P NMR will immediately reflect the failure.

Step-by-Step Methodology for Air-Free Handling
  • Solvent Deoxygenation: Ethereal solvents (THF, Et₂O) must be passed through activated alumina to strip trace peroxides. Subsequently, degas all solvents using the freeze-pump-thaw method (minimum 3 cycles) or by sparging with ultra-high purity (UHP) Argon for 30–45 minutes.

  • Schlenk Line Preparation: Flame-dry all reaction glassware under high vacuum (10⁻³ mbar) for 5 minutes. Backfill with Argon. Repeat this vacuum/Argon cycle three times to ensure complete desorption of surface moisture and oxygen.

  • Reagent Transfer: Execute all liquid transfers using gas-tight syringes purged with Argon, or via stainless steel cannula techniques. Never open the flask to the ambient atmosphere.

  • Anaerobic Workup (Critical Failure Point): Aqueous workups are the most common source of inadvertent oxidation. Degas all aqueous solutions (e.g., saturated NH₄Cl, brine) by bubbling Argon prior to use. Perform extractions under a blanket of Argon inside a Schlenk flask using a cannula filter, avoiding open separatory funnels.

  • Purification: If column chromatography is unavoidable, flush the silica gel with Argon and use strictly degassed eluents. A superior, self-validating alternative is direct crystallization from degassed hot ethanol/hexane under an inert atmosphere.

Storage & Handling Protocols

Proper storage is non-negotiable for maintaining the P(III) state over time 1.

  • Short-Term Storage (< 1 Week): Store the isolated white powder in a tightly sealed Schlenk tube or ampoule under a positive pressure of Argon at 4°C. Wrap the joints with Parafilm or electrical tape.

  • Long-Term Storage (> 1 Week): Transfer the compound into a glovebox featuring a continuously purified inert atmosphere (O₂ < 1 ppm, H₂O < 1 ppm). Store in amber glass vials to mitigate any potential photo-induced radical oxidation pathways.

Troubleshooting & Recovery: Hexachlorodisilane Reduction Protocol

Symptom: Your ³¹P NMR reveals a significant peak at ~+25 ppm, indicating the presence of the P(V)=O species. Solution: Do not discard the ligand. The phosphine oxide can be reduced back to the active P(III) state. While traditional methods rely on hazardous trichlorosilane (HSiCl₃), modern protocols utilize milder, metal-free one-pot reductions using hexachlorodisilane (Si₂Cl₆) 4.

Step-by-Step Methodology for P(V)=O Reduction
  • Activation: Inside a glovebox, dissolve the oxidized PhenCar-Phos in anhydrous, degassed chlorobenzene. Transfer to a Schlenk flask.

  • Chlorophosphonium Formation: At 0°C under Argon, add oxalyl chloride, (COCl)₂ (approx. 3.0 equivalents), dropwise. Stir for 1 hour to convert the phosphine oxide into the highly reactive chlorophosphonium salt intermediate.

  • Volatile Removal: Apply high vacuum to carefully remove unreacted oxalyl chloride and byproducts.

  • Reduction: Redissolve the residue in degassed chlorobenzene. Add hexachlorodisilane, Si₂Cl₆ (approx. 2.1 equivalents). Stir at room temperature (or heat gently to 60°C if sterics demand it) until ³¹P NMR confirms complete disappearance of the +25 ppm peak.

  • Isolation: Quench the reaction strictly under Argon using degassed aqueous NaOH to neutralize silane byproducts. Extract with degassed dichloromethane, dry over anhydrous MgSO₄, and crystallize the recovered P(III) ligand.

Workflow Visualization

The following diagram maps the logical relationship between handling, quality control, and recovery.

PhosphineWorkflow Start Synthesize/Handle PhenCar-Phos NMR 31P NMR Quality Control Start->NMR Degassed Solvents Pure Pure P(III) Ligand (δ ≈ -15 ppm) NMR->Pure No P=O peak Oxidized Oxidized P(V)=O (δ ≈ +25 ppm) NMR->Oxidized P=O peak detected Store Store in Glovebox (Ar/N2, <1 ppm O2) Pure->Store Long-term storage Reduce Reduction Protocol (e.g., Si2Cl6 / SiHCl3) Oxidized->Reduce Recovery needed Reduce->NMR Re-evaluate

Caption: Workflow for PhenCar-Phos handling, QC, and oxidation recovery.

Frequently Asked Questions (FAQs)

Q: Why did my PhenCar-Phos oxidize even though I used a balloon of Argon? A: A standard rubber balloon is highly permeable to oxygen over time. Furthermore, the positive pressure it provides is often insufficient to prevent atmospheric ingress when piercing septa with needles. For air-sensitive phosphines, a dedicated Schlenk line with a dynamic, continuous flow of inert gas is mandatory.

Q: Can I use Nitrogen instead of Argon for storage? A: Yes. While Argon is denser than air and provides a superior "blanket" effect when opening flasks on a benchtop, Nitrogen is perfectly acceptable and more cost-effective for glovebox storage, provided the O₂ and H₂O levels are strictly maintained below 1 ppm.

Q: How can I quickly separate the oxide from the pure phosphine without running a full column? A: Phosphine oxides are significantly more polar than their parent phosphines. You can perform a rapid filtration through a short pad of silica gel using a non-polar solvent mixture (e.g., hexane/ether) under an inert atmosphere. The pure P(III) ligand will elute quickly, while the polar P(V)=O species remains strongly retained on the silica.

References

  • Cymit Quimica. "9-[2-(Diphenylphosphino)phenyl]-9H-carbazole, min. 97% Ph PhenCar-Phos Product Information.
  • Echemi. "9-[2-(Diphenylphosphino)phenyl]-9H-carbazole, Min. 97% Ph PhenCar-Phos.
  • BenchChem. "Technical Support Center: Best Practices for Handling and Storing Air-Sensitive Phosphine Compounds.
  • ACS Publications (Organometallics). "A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts.

Sources

Troubleshooting

Technical Support Center: Mitigating Fluorescence Quenching in 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole Thin Films

Welcome to the technical support center for researchers working with 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole. This guide is designed to provide in-depth troubleshooting and practical advice to help you overcome comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole. This guide is designed to provide in-depth troubleshooting and practical advice to help you overcome common challenges related to fluorescence quenching in your thin-film experiments. As a molecule with significant potential in optoelectronic applications, understanding and controlling its solid-state photophysical properties is paramount.

This resource is structured to provide immediate answers to common questions and detailed guidance for more complex experimental issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise when working with 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole thin films.

Q1: My pristine 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole thin film shows significantly lower fluorescence intensity compared to its solution-state photoluminescence. What is the primary cause?

A1: This is a classic case of Aggregation-Caused Quenching (ACQ) . In the solid state, the planar carbazole moieties of your compound can stack on top of each other (π-π stacking). This close proximity leads to the formation of non-emissive or weakly emissive excited-state species, such as excimers, which provide non-radiative decay pathways for the excited state energy, thus quenching the fluorescence.[1][2] The bulky diphenylphosphino group can hinder this aggregation to some extent, but it may not be sufficient to entirely prevent it in a neat thin film.

Q2: I'm observing a gradual decrease in fluorescence intensity as I increase the concentration of my casting solution. Why is this happening?

A2: This phenomenon is also related to ACQ.[3] At higher concentrations in solution, the molecules are closer to one another, and this proximity can be translated into the resulting thin film. A more concentrated solution can lead to a higher density of molecules in the film, which in turn increases the likelihood of intermolecular interactions and the formation of quenching sites.

Q3: Does the choice of solvent for spin-coating affect the fluorescence of the final thin film?

A3: Absolutely. The solvent system can significantly influence the morphology of the thin film, which in turn affects its photophysical properties.[4] Solvents with different boiling points and polarities will evaporate at different rates, leading to variations in molecular packing and the degree of crystallinity. A solvent that promotes a more amorphous and disordered film can sometimes help to reduce π-π stacking and, consequently, ACQ. Conversely, a solvent that encourages a high degree of molecular ordering might exacerbate quenching.

Q4: Can exposure to air and light degrade my thin film and quench its fluorescence?

A4: Yes, photobleaching and photo-oxidation are significant concerns for many organic fluorescent materials. The carbazole moiety can be susceptible to oxidation, especially under UV irradiation in the presence of oxygen. This can lead to the formation of non-fluorescent species on the film's surface, effectively quenching the overall emission.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific experimental problems.

Issue 1: Severe Fluorescence Quenching in Neat Thin Films

If you are observing a dramatic loss of fluorescence in your neat 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole thin films, the following strategies can be employed to mitigate this issue.

The primary culprit is likely Aggregation-Caused Quenching (ACQ), where close molecular packing in the solid state creates non-radiative decay pathways.

Caption: Workflow for mitigating ACQ using a guest-host strategy.

  • Host Material Selection: Choose a host material with a wide bandgap to ensure efficient energy transfer to the 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (the "guest"). The host should also possess good film-forming properties and be chemically inert. Common choices for carbazole-based emitters include poly(methyl methacrylate) (PMMA) for academic studies or specialized host materials used in OLED fabrication.

  • Solution Preparation:

    • Prepare a stock solution of the host material in a suitable solvent (e.g., toluene, chloroform).

    • Prepare a separate stock solution of your 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole in the same solvent.

    • Create a series of solutions with varying guest-to-host concentration ratios. A good starting point is to test concentrations from 1% to 10% (by weight) of the guest relative to the host.

  • Thin Film Deposition:

    • Use a deposition technique such as spin-coating to fabricate the thin films.[5] Ensure that the spin speed and time are optimized to achieve the desired film thickness and uniformity.

  • Characterization:

    • Measure the photoluminescence quantum yield (PLQY) and fluorescence lifetime of each film.

    • Compare the results to identify the optimal guest concentration that maximizes fluorescence while minimizing quenching.

Guest Concentration (wt%) Typical PLQY Trend Rationale
1%HighestGuest molecules are well-isolated, minimizing aggregation.
5%ModerateIncreased guest concentration leads to some aggregation.
10%LowestSignificant aggregation and self-quenching occur.
Issue 2: Poor Film Morphology and Inconsistent Fluorescence

If you are struggling with inconsistent fluorescence across your thin films, or if the films exhibit visible defects, the issue may lie in the film's morphology.

The deposition process and subsequent treatments can lead to a non-uniform distribution of molecules, the formation of crystalline domains with high quenching, or a rough surface that scatters the emitted light.

Caption: Workflow for improving film morphology.

Thermal annealing can be a powerful technique to control the morphology of organic thin films.

  • Sample Preparation: Deposit your 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole thin films on the desired substrate.

  • Annealing Process:

    • Place the samples in a vacuum oven or a glovebox with a hotplate to prevent oxidation.

    • Anneal the films at a series of temperatures. A good starting range would be from 60°C to 150°C, in 20°C increments.

    • The annealing time should also be optimized; start with a fixed time, for example, 10 minutes, for each temperature.

  • Characterization:

    • After allowing the films to cool to room temperature, characterize their surface morphology using Atomic Force Microscopy (AFM).

    • Measure the photoluminescence of each annealed film to correlate changes in morphology with fluorescence properties.

Annealing Temperature (°C) Expected Morphological Change Potential Impact on Fluorescence
60-80Minor changes, solvent removalMay see a slight increase in fluorescence due to the removal of quenching solvent molecules.
80-120Increased molecular mobility, potential for re-orderingCould either increase or decrease fluorescence depending on whether a more or less aggregated state is favored.
>120Potential for significant crystallizationOften leads to increased quenching due to the formation of highly ordered, π-stacked domains.

References

  • Baruah, M., Qin, W., Flors, C., Hofkens, J., Vallée, R. A. L., Beljonne, D., Van der Auweraer, M., De Borggraeve, W. M., & Boens, N. (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. The Journal of Physical Chemistry A, 110(15), 4979–4991. [Link]

  • Bouzayen, F., et al. (2015). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry, 3(1), 28-39.
  • Chen, M., et al. (2016). From aggregation-caused quenching luminogens to solid fluorescent materials. Science China Chemistry, 59(9), 1161-1162.
  • Gao, M., et al. (2024). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 20, 274-283.
  • Ghosh, S., et al. (2018).
  • Kim, J. H., et al. (2021). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Advances, 11(53), 33633-33640.
  • Kumar, A., et al. (2023). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances, 13(33), 23058-23069.
  • Li, J., et al. (2019). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Frontiers in Chemistry, 7, 799.
  • Lu, H., et al. (2022). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents.
  • Mohammed, M. J. (2016). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. International Journal of Advanced Research, 4(1), 1028-1036.
  • Navigating the Complexities of Thin-Film Deposition With a New Approach. (2023, November 30). Display Daily. [Link]

  • Park, S. Y., et al. (2019). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. ResearchGate. [Link]

  • Pinto, S. M. C., et al. (2015). Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety. Journal of Fluorescence, 25(4), 863–874.
  • Pospisil, T., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34(3), 1-11.
  • Roy, B. (2015). Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety. ResearchGate. [Link]

  • Sahu, S. K., et al. (2019). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.
  • Tuncel, S., et al. (2015). Thermal Annealing Effect on the Surface Morphology and Efficiency of Photovoltaic Cells. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Simultaneously enhancing organic phosphorescence quantum yields and lifetimes for triphenylphosphine salt doped polymer films. Chemical Science, 15(3), 969-976.
  • Wei, G., et al. (2021). Light-Induced Photoluminescence Quenching and Degradation in Quasi 2D Perovskites Film of (C6H5C2H4NH3)2 (CH3NH3)2[Pb3I10].
  • Xiang, Y., et al. (2023). Aggregation-Induced Emission or Aggregation- Prevented Quenching?. ChemRxiv. [Link]

  • Zhou, H. (2014).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole vs. Triphenylphosphine in Suzuki-Miyaura Couplings

Executive Summary & Ligand Evolution The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, utilized extensively in pharmaceutical development and materials science[1]. While early ite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Ligand Evolution

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, utilized extensively in pharmaceutical development and materials science[1]. While early iterations of this chemistry relied heavily on simple, inexpensive ligands like Triphenylphosphine (PPh₃) , the demand for coupling sterically congested substrates and unactivated aryl chlorides has driven the evolution of highly specialized Buchwald-type biaryl phosphines.

This guide provides an objective, mechanistic comparison between the legacy standard, PPh₃, and 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (Ph PhenCar-Phos, CAS: 1308652-67-6) [2][3]. By analyzing their structural profiles, we will demonstrate why Ph PhenCar-Phos acts as a "Goldilocks" ligand capable of overcoming the severe steric and electronic bottlenecks that cause PPh₃ to fail in complex biaryl syntheses[4].

Structural Profiling & Mechanistic Causality

To understand the performance disparity between these two ligands, we must examine how their structures influence the three fundamental steps of the palladium catalytic cycle: Oxidative Addition , Transmetalation , and Reductive Elimination .

Triphenylphosphine (PPh₃): The Baseline

PPh₃ is a monodentate, electronically moderate phosphine with a relatively small cone angle (~145°).

  • The Causality of Failure: PPh₃ lacks the electron density required to efficiently insert palladium into the strong C–Cl bond (bond dissociation energy ~96 kcal/mol), making it ineffective for aryl chlorides. Furthermore, in sterically hindered systems (e.g., ortho-substituted aryls), PPh₃ does not provide sufficient steric bulk to force the two coupled aryl groups together. This stalls the catalytic cycle at the Pd(II) intermediate, leading to catalyst degradation and the precipitation of inactive "palladium black."

Ph PhenCar-Phos: The "Goldilocks" Biaryl Ligand

Ph PhenCar-Phos features a rigid carbazole backbone attached to a diphenylphosphino-substituted benzene ring[1][4].

  • Overcoming Oxidative Addition: The biaryl scaffold allows for secondary interactions between the palladium center and the arene/carbazole π-system, stabilizing the low-coordinate Pd(0) species and increasing electron density to easily activate aryl chlorides[1][5].

  • The Transmetalation vs. Reductive Elimination Paradox: In highly congested systems (like tetra-ortho-substituted biaryls), transmetalation becomes the rate-limiting step. Extremely bulky dialkyl ligands (like the dicyclohexyl variant, Cy-PhenCar-Phos) physically block the incoming bulky boronic acid, stalling the reaction[4]. Ph PhenCar-Phos solves this by utilizing a smaller diphenylphosphino (–PPh₂) group, which provides enough spatial clearance for the boronic acid to coordinate[4]. Once transmetalation occurs, the massive steric bulk of the rigid carbazole backbone forces the two aryl groups into close proximity, drastically lowering the activation energy required for reductive elimination[1][4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Pd(II)(Ar)(X) Pd0->OA Ph PhenCar-Phos: Enables Ar-Cl activation PPh3: Limited to Ar-I/Br TM Transmetalation Pd(II)(Ar)(Ar') OA->TM Ph PhenCar-Phos: -PPh2 group allows bulky boronic acid coordination RE Reductive Elimination Biaryl Product + Pd(0) TM->RE Carbazole backbone induces steric strain, accelerating elimination RE->Pd0 Catalyst Regeneration

Fig 1: Ligand effects on the Suzuki-Miyaura catalytic cycle for hindered substrates.

Performance Data & Substrate Scope

The following table synthesizes quantitative experimental outcomes comparing PPh₃ and Ph PhenCar-Phos across escalating levels of substrate difficulty[1][4].

Substrate ClassTriphenylphosphine (PPh₃)Ph PhenCar-PhosMechanistic Bottleneck Overcome
Unhindered Aryl Iodides/Bromides Excellent (>90% yield)Excellent (>90% yield)None (Baseline reactivity is sufficient)
Unhindered Aryl Chlorides Poor (<10% yield)Excellent (>90% yield)Oxidative Addition: Biaryl scaffold stabilizes Pd(0) and increases electron density.
Tri-ortho-substituted Biaryls Fails (0% yield)High (>85% yield)Reductive Elimination: Carbazole backbone forces steric extrusion of the product.
Tetra-ortho-substituted Biaryls Fails (0% yield)Moderate (~37% yield)Transmetalation: The –PPh₂ group is small enough to allow access for congested boronic acids.

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols incorporate visual and analytical checkpoints. These checkpoints allow the operator to validate the integrity of the catalytic system in real-time.

DecisionTree Start Evaluate Substrate Sterics & Halide Unhindered Unhindered Ar-I / Ar-Br Start->Unhindered Hindered Ar-Cl OR Ortho-Substituted Start->Hindered PPh3 Use PPh3 (Cost-effective, standard reactivity) Unhindered->PPh3 PhenCar Use Ph PhenCar-Phos (Overcomes steric & electronic barriers) Hindered->PhenCar

Fig 2: Decision matrix for selecting PPh3 vs. Ph PhenCar-Phos based on substrate properties.

Protocol A: Standard Unhindered Coupling (Using PPh₃)

Optimal for standard pharmaceutical intermediates lacking severe steric hindrance.

  • Preparation: In a Schlenk flask, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1, 6 mL).

    • Validation Checkpoint 1: The solution should appear as a pale yellow/orange biphasic mixture. If the solution turns black immediately upon solvent addition, the Pd(PPh₃)₄ has oxidized; discard and use a fresh catalyst batch.

  • Reaction: Heat to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Sterically Hindered Tri/Tetra-Ortho Coupling (Using Ph PhenCar-Phos)

Optimal for highly congested biaryls and unactivated aryl chlorides.

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox or via standard Schlenk techniques, charge a vial with Pd(OAc)₂ (1.0 mol%) and Ph PhenCar-Phos (2.0 mol%). Add anhydrous, degassed 1,4-dioxane (1.0 mL) and stir at room temperature for 10 minutes.

    • Validation Checkpoint 1: The mixture will transition from a red/brown suspension to a clear, pale yellow homogeneous solution. This color change confirms the successful in-situ reduction to the active Pd(0)L complex. If the solution remains dark brown, ligand coordination has failed.

  • Substrate Addition: Add the sterically hindered aryl chloride (1.0 mmol) and the ortho-substituted arylboronic acid (1.5 mmol).

  • Base Addition & Heating: Add an aqueous solution of K₃PO₄ (2.0 mmol, degassed). Seal the vessel and heat to 110 °C.

    • Validation Checkpoint 2: After 2 hours, pull a micro-aliquot for GC-MS analysis. The disappearance of the aryl chloride peak confirms successful oxidative addition. If starting material remains but the solution is still yellow, transmetalation is the bottleneck (continue heating). If a heavy black precipitate (Pd black) has formed, oxygen intrusion has caused catalyst death.

  • Workup: Cool the reaction, dilute with dichloromethane, filter through a short pad of Celite to remove palladium residues, concentrate, and purify via flash chromatography.

References

  • To, S. C., & Kwong, F. Y. (2011). Highly efficient carbazolyl-derived phosphine ligands: application to sterically hindered biaryl couplings. Chemical Communications, 47(17), 5079-5081. URL:[Link]

  • Fu, W. C., Zhou, Z., & Kwong, F. Y. (2016). A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. Organic Chemistry Frontiers, 3(2), 273-276. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Sources

Comparative

validating the purity of synthesized 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole using HPLC

An In-Depth Technical Guide to Validating the Purity of Synthesized 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole using High-Performance Liquid Chromatography Authored by: A Senior Application Scientist This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Validating the Purity of Synthesized 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole using High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to accurately determine the purity of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole. As a critical ligand in catalysis and a building block in materials science, ensuring its chemical purity is paramount for experimental reproducibility and the integrity of downstream applications. We will explore the rationale behind methodological choices, present a robust experimental protocol, compare HPLC with alternative analytical techniques, and detail a validation strategy compliant with international standards.

The Analytical Challenge: Why Purity Matters

9-[2-(Diphenylphosphino)phenyl]-9H-carbazole is a bifunctional molecule featuring a carbazole moiety and a diphenylphosphine group. This unique structure makes it a valuable ligand in transition-metal-catalyzed cross-coupling reactions and a component in the development of organic electronic materials.[1][2] However, the synthetic routes can lead to several impurities, the most common being the corresponding phosphine oxide, formed by the oxidation of the phosphorus(III) center. The presence of this and other impurities can drastically alter the ligand's coordination properties, catalytic activity, and the photophysical characteristics of resulting materials, underscoring the need for a precise and reliable purity assessment method.[3][4]

The Method of Choice: Reverse-Phase HPLC

For a relatively non-polar, aromatic compound like 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier analytical choice.[5][6][7] The separation principle is based on hydrophobic interactions between the analyte and a non-polar stationary phase, with a polar mobile phase used for elution.[5] More hydrophobic molecules, like our target compound, interact more strongly with the stationary phase and thus have longer retention times than more polar impurities.[5]

Justification of Chromatographic Conditions

The selection of HPLC parameters is not arbitrary; each is chosen to address specific chemical properties of the analyte and potential impurities.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as an excellent starting point due to its strong hydrophobicity, which ensures adequate retention of the non-polar analyte.[8] For potentially enhanced selectivity involving aromatic systems, a Phenyl-hexyl column could also be considered, as it offers alternative π-π interactions.[9]

  • Mobile Phase: A binary gradient system composed of water (Solvent A) and acetonitrile (ACN) (Solvent B) is highly effective.[5][6][10] A gradient elution, where the proportion of the organic solvent (ACN) is increased over time, is crucial for resolving compounds with a range of polarities and ensuring that late-eluting, highly non-polar impurities are efficiently removed from the column.[11] The addition of 0.1% Trifluoroacetic Acid (TFA) or formic acid to both solvents is recommended to improve peak shape by minimizing tailing.

  • A Critical Insight—Combating On-Column Oxidation: Phosphine ligands are notoriously susceptible to oxidation, which can occur not just during storage or sample preparation but also directly on the HPLC column.[3][4] This can lead to an overestimation of the phosphine oxide impurity and an inaccurate purity reading for the primary compound. To mitigate this, a small amount of an antioxidant or a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), can be added to the aqueous mobile phase.[3][4] TCEP acts as a sacrificial agent, passivating the column and preventing the oxidation of the target analyte.[4]

  • Detector: The extensive conjugation provided by the carbazole and phenyl rings results in strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector set between 290 nm and 350 nm is suitable for sensitive detection.[12][13] A DAD is particularly advantageous as it provides spectral data for peak purity analysis.

Experimental Workflow and Protocols

The overall process from sample receipt to final purity determination follows a logical sequence, as illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Synthesized Compound Prep Prepare Sample (1 mg/mL in ACN) Sample->Prep Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject Sample Filter->Inject HPLC HPLC System (C18 Column, UV/DAD) Separate Gradient Elution (ACN/H₂O) HPLC->Separate Inject->HPLC Detect UV Detection Separate->Detect Chromatogram Generate Raw Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Final Purity Report Calculate->Report

Caption: High-level workflow for HPLC purity analysis.

Detailed HPLC Protocol
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A HPLC-grade Water + 0.1% TFA
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Gradient Program 0-2 min: 50% B; 2-20 min: 50% to 100% B; 20-25 min: 100% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection Diode Array Detector (DAD), 295 nm
Injection Vol. 10 µL
Step-by-Step Sample Preparation
  • Accurately weigh approximately 10 mg of the synthesized 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole.

  • Dissolve the sample in 10 mL of acetonitrile (ACN) to prepare a 1 mg/mL stock solution.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Place the vial in the autosampler for injection.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, it is essential to understand its capabilities in the context of other available analytical methods.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between mobile and stationary phases.High resolution, excellent for quantification, robust and widely available.Peak identification is based on retention time only; co-elution can be an issue; cannot identify unknown impurities.
³¹P-NMR Spectroscopy Nuclear magnetic resonance of the ³¹P nucleus.[14]Highly specific to phosphorus compounds; provides structural information; simple spectra can make quantification straightforward.[15][16]Lower sensitivity than HPLC; requires a high-field NMR spectrometer; not suitable for non-phosphorus impurities.
LC-MS HPLC separation followed by mass spectrometry detection.Provides molecular weight information for unequivocal peak identification; excellent for characterizing unknown impurities.More complex instrumentation; quantification can be more challenging than with UV detection; higher cost.
Gas Chromatography (GC) Partitioning between a mobile gas phase and a stationary phase.High efficiency for volatile compounds.The high molecular weight and low volatility of the analyte make it unsuitable for GC; risk of thermal degradation in the injector.

A Self-Validating System: HPLC Method Validation

To ensure that the analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[18][19][20][21] Method validation is the process that provides documented evidence that the system performs as expected.[22]

Validation_Logic Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity->Method Linearity->Method Accuracy->Method Precision->Method LOD LOD Precision->LOD LOQ LOQ Precision->LOQ LOD->Method LOQ->Method Robustness Robustness Robustness->Method SST System Suitability SST->Method

Caption: Interrelationship of HPLC method validation parameters.

Validation Protocol

The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[22] This is demonstrated by injecting a blank (diluent), a sample of the main compound, and a sample spiked with known potential impurities to ensure all peaks are baseline resolved.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[23] Prepare a series of at least five standard solutions of varying concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by a spike-recovery study. A known amount of pure analyte is added to a sample mixture, and the percentage recovery is calculated. The acceptance criterion is typically 98-102% recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22]

    • Repeatability (Intra-assay precision): Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the datasets should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[18] These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase composition). This provides an indication of its reliability during normal usage.

Conclusion

The RP-HPLC method detailed herein provides a robust, precise, and accurate system for validating the purity of synthesized 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole. By understanding the chemical rationale behind the chosen parameters, especially the mitigation of on-column oxidation, researchers can generate reliable and reproducible data. The comparison with alternative techniques highlights the central role of HPLC in quality control, while the rigorous validation protocol ensures the method's suitability for use in demanding research and drug development environments.

References

  • PubMed. (n.d.). Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). Retrieved from [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

  • PubMed. (2024). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation. Retrieved from [Link]

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Sources

Validation

Benchmarking 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (CzP) against CBP and mCP Host Materials

As the demand for high-efficiency Thermally Activated Delayed Fluorescence (TADF) and deep-blue phosphorescent organic light-emitting diodes (PhOLEDs) accelerates, the selection of the host material becomes the defining...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-efficiency Thermally Activated Delayed Fluorescence (TADF) and deep-blue phosphorescent organic light-emitting diodes (PhOLEDs) accelerates, the selection of the host material becomes the defining factor in device performance. The host must simultaneously confine triplet excitons, balance charge carrier transport, and maintain morphological stability under electrical stress.

This guide provides an objective, mechanistic benchmarking of 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (CzP) —often recognized in catalytic literature as PhenCar-Phos—against the industry-standard host materials CBP and mCP . By analyzing their structural causality, we can understand how steric engineering in CzP overcomes the inherent limitations of traditional hosts.

Mechanistic Analysis of Host Architectures

The performance of an OLED host is dictated by its molecular geometry, which governs its frontier orbital distribution, triplet energy ( T1​ ), and intermolecular packing.

CBP: The Conjugated Standard

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) is the archetypal bipolar host. Its linear, highly conjugated biphenyl core facilitates excellent charge mobility. However, this extended conjugation is a double-edged sword: it lowers the triplet energy ( T1​≈2.56 eV) (). While sufficient for red and green emitters, CBP fails to confine the excitons of blue dopants, leading to severe reverse energy transfer and efficiency roll-off.

mCP: The High-Triplet, Low-Stability Compromise

To achieve blue emission, researchers pivoted to 1,3-Bis(N-carbazolyl)benzene (mCP) . By utilizing a meta-linkage on the central benzene ring, mCP breaks the extended π -conjugation, effectively isolating the carbazole units and raising the T1​ to 2.90 eV (). The critical flaw of mCP lies in its thermal properties. Its low molecular weight and flexible structure result in a glass transition temperature ( Tg​ ) of merely 55 °C (). Under operational Joule heating, mCP films rapidly crystallize, causing catastrophic device failure.

CzP: Steric Engineering for High T1​ and Morphological Stability

CzP (9-[2-(Diphenylphosphino)phenyl]-9H-carbazole) represents a strategic structural evolution. It consists of a hole-transporting carbazole moiety linked to a phenyl ring that is ortho-substituted with a bulky diphenylphosphine group.

  • High Triplet Energy: The massive steric hindrance from the ortho-diphenylphosphine group forces the carbazole and phenyl rings into a nearly orthogonal (highly twisted) conformation. This structural twist completely severs π -conjugation, localizing the triplet exciton on the carbazole monomer and maintaining a high T1​ ( 2.95 eV).

  • Thermal Stability: The bulky, asymmetric nature of the diphenylphosphine group significantly increases the molecular weight and prevents ordered intermolecular packing. This elevates the Tg​ well above 100 °C, solving the morphological instability that plagues mCP.

  • Electronic Tuning: While the phosphine group is a weak electron acceptor, it can be readily oxidized to a phosphine oxide (PO) to create a highly bipolar host, or used as-is to provide a wide-bandgap, unipolar environment ().

Quantitative Benchmarking

The following table synthesizes the photophysical, electronic, and thermal properties of the three host materials. Note: CzP values are derived from structural homology to equivalent ortho-substituted carbazole-phosphine systems.

PropertyCBPmCPCzP (PhenCar-Phos)
Triplet Energy ( T1​ ) 2.56 eV2.90 eV~2.95 eV
HOMO Level -6.0 eV-5.9 eV-5.8 eV
LUMO Level -2.9 eV-2.4 eV-2.3 eV
Glass Transition ( Tg​ ) 62 °C55 °C>110 °C
Primary Limitation Quenches blue emittersPoor thermal stabilitySynthetic complexity
Optimal Use Case Green/Red PhOLEDsDeep-Blue (Lab scale)Deep-Blue / TADF Hosts

Experimental Workflows (Self-Validating Protocols)

To objectively benchmark CzP against CBP and mCP, the following self-validating protocols must be strictly adhered to. These workflows include built-in controls to ensure data integrity.

Protocol 1: Triplet Energy ( T1​ ) Determination via 77K Photoluminescence

Causality: Triplet energy must be measured at cryogenic temperatures (77K) to freeze out non-radiative vibrational decay pathways, allowing the normally forbidden phosphorescent emission to be observed.

  • Sample Preparation: Dissolve CzP, CBP, and mCP in anhydrous 2-methyltetrahydrofuran (2-MeTHF) at a concentration of 10−5 M. 2-MeTHF is chosen because it forms a clear optical glass at 77K, preventing scattering artifacts.

  • Self-Validation Step: Prepare a standard solution of pure mCP.

  • Cryogenic Cooling: Transfer the solutions into quartz EPR tubes and submerge them in a liquid nitrogen optical dewar (77K).

  • Excitation & Acquisition: Excite the samples at 320 nm using a pulsed xenon lamp. Apply a 1 ms delay gate to filter out prompt fluorescence, capturing only the long-lived phosphorescence.

  • Validation Check: Analyze the mCP reference spectrum. The highest-energy vibronic peak (0-0 transition) must align precisely at 427 nm (2.90 eV). If it deviates by >0.02 eV, recalibrate the spectrometer grating before proceeding to CzP.

  • Data Extraction: Identify the 0-0 phosphorescence onset of CzP to calculate its exact T1​ value using the equation E=1240/λ .

Protocol 2: Morphological Stability Assessment via DSC

Causality: Differential Scanning Calorimetry (DSC) quantifies the glass transition temperature ( Tg​ ), which directly correlates to the film's resistance to crystallization under OLED operational heating.

  • Calibration (Self-Validation): Run a high-purity Indium standard. Verify that the melting onset is exactly 156.6 °C and the heat of fusion is 28.45 J/g.

  • Sample Loading: Seal 3-5 mg of sublimed CzP, CBP, and mCP powders into separate aluminum hermetic pans.

  • Thermal History Erasure: Heat the samples at 20 °C/min to 250 °C (or just above their melting point) under a 50 mL/min nitrogen purge. This erases any crystalline history from the synthesis.

  • Quench Cooling: Rapidly cool the samples at >100 °C/min down to 0 °C to trap the molecules in an amorphous glass state (mimicking a vacuum-deposited OLED film).

  • Measurement Scan: Heat the samples again at 10 °C/min. Record the endothermic step-change in heat capacity, which denotes the Tg​ . CzP will demonstrate a significantly higher Tg​ step compared to the 55 °C baseline of mCP.

Logical Workflow Diagram

The following diagram illustrates the interconnected, self-validating workflow required to properly benchmark a new host material like CzP before integration into a device.

G Start Host Material Selection (CzP) Purify Sublimation & HPLC Purity (>99.5%) Start->Purify Optical Photophysical Analysis (77K PL for T1) Purify->Optical Thermal Thermal Analysis (DSC for Tg) Purify->Thermal Validate Self-Validation (Reference against mCP) Optical->Validate Calibrate Thermal->Validate Calibrate Device OLED Fabrication (Vacuum Deposition) Validate->Device Pass Criteria

Figure 1: Self-validating experimental workflow for OLED host material benchmarking.

Application Scientist Insights

When transitioning from standard materials to sterically engineered hosts like CzP, researchers must account for deposition dynamics. Because of its significantly higher molecular weight and bulky diphenylphosphine group, CzP requires higher sublimation temperatures during vacuum thermal evaporation (VTE) compared to mCP.

However, this is a highly favorable trade-off. The same steric bulk that requires higher deposition energy is exactly what prevents the molecules from reorganizing into crystal lattices once deposited. By utilizing CzP, drug development professionals and materials scientists designing light-emitting sensors or deep-blue TADF devices can achieve the high triplet confinement of mCP without sacrificing the operational lifetime.

References

  • A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs Source: MDPI - Photonics (2022) URL:[Link]

  • Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing Source: MDPI - Polymers (2019) URL:[Link]

  • Molecular library of OLED host materials—Evaluating the multiscale simulation workflow Source: AIP Publishing - Chemical Physics Reviews (2021) URL:[Link]

  • Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Source: Journal of the American Chemical Society (ACS) (2022) URL:[Link]

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